Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAPWVOZUZZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
This guide provides a comprehensive, technically detailed protocol for the synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthetic pathway, delves into the mechanistic underpinnings of each reaction, and offers practical, experience-driven insights to ensure successful and reproducible outcomes.
Strategic Importance in Drug Discovery
This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its substituted pyrazine core is a common scaffold in molecules targeting a range of biological pathways. The bromine atom provides a reactive handle for cross-coupling reactions, the methoxy group modulates electronic properties and potential metabolic stability, and the methyl ester allows for further straightforward derivatization.
Retrosynthetic Analysis and Chosen Synthetic Pathway
A logical retrosynthetic approach to this compound points to a multi-step synthesis starting from readily available precursors. The chosen pathway is favored for its reliability and scalability.
Physical and chemical properties of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
An In-Depth Technical Guide to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS: 259794-06-4): Properties, Synthesis, and Applications
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its substituted pyrazine core, featuring a bromine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for chemical modification. This versatility makes it a valuable building block in the synthesis of complex molecular architectures, particularly in the field of drug discovery where the pyrazine scaffold is a well-established pharmacophore. This technical guide provides a comprehensive overview of the compound's physical and chemical properties, detailed spectroscopic characterization, plausible synthetic routes, and key applications, offering researchers and drug development professionals a foundational resource for its use.
Introduction
The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous FDA-approved drugs. Pyrazine derivatives exhibit a wide range of biological activities, and their use in developing novel therapeutic agents continues to expand.[1][2]
Overview of this compound
This compound (Figure 1) is a trifunctionalized intermediate that serves as a powerful tool for synthetic chemists. The strategic placement of its functional groups allows for selective and sequential reactions. The bromine atom at the 6-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, while the methoxy group at the 3-position modulates the electronic properties of the pyrazine ring.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 259794-06-4 | [3] |
| Molecular Formula | C₇H₇BrN₂O₃ | [3] |
| Molecular Weight | 247.05 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| xLogP3-AA | 1.3 | [3] |
| Topological Polar Surface Area (TPSA) | 61.3 Ų | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Form | Solid (predicted based on related compounds) | [4][5] |
The calculated LogP value of 1.3 suggests moderate lipophilicity, a property often sought in drug candidates for balancing aqueous solubility and membrane permeability. The topological polar surface area (TPSA) of 61.3 Ų is well within the range typically associated with good oral bioavailability in drug molecules.
Spectroscopic Characterization
Structural elucidation of a molecule is fundamentally dependent on a combination of spectroscopic techniques. The following sections describe the expected spectral data for this compound, which are crucial for identity confirmation and purity assessment.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:
-
A singlet for the aromatic proton on the pyrazine ring, anticipated in the δ 8.0-8.5 ppm region.
-
A singlet corresponding to the three protons of the ester methyl group (-COOCH₃), expected around δ 3.9-4.1 ppm.
-
A singlet for the three protons of the methoxy group (-OCH₃), expected around δ 4.0-4.2 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display all seven carbon signals. Predicted chemical shifts would include the carbonyl carbon of the ester (~165 ppm), the aromatic carbons of the pyrazine ring (ranging from ~120 to 160 ppm), and the two methyl carbons of the ester and methoxy groups (~53-56 ppm).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 246 and m/z 248 with a relative intensity ratio of approximately 1:1.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃, M-31) or the carbomethoxy radical (•COOCH₃, M-59). The base peaks in electron ionization mass spectrometry often result from stable fragments formed after initial ionization.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester group.
-
C-O Stretch: Absorption bands for the C-O stretching of the ester and ether linkages are expected between 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-H Stretch: A weak band characteristic of the methoxyl group is anticipated in the 2800–2860 cm⁻¹ range.[7]
-
Aromatic C=N/C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the pyrazine ring stretching vibrations.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key Reactive Sites and Potential Transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most versatile site for modification. It readily participates in various palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust method for creating C-C bonds, enabling the synthesis of complex biaryl structures.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, a crucial transformation in the synthesis of many biologically active molecules.[8]
-
Sonogashira Coupling: The introduction of terminal alkynes via Sonogashira coupling can be used to build extended conjugated systems or provide a handle for further functionalization via click chemistry.
Modification of the Ester Group
The methyl ester is another key functional handle.
-
Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification cleanly converts the ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides.[1]
-
Direct Amidation: In some cases, direct conversion to amides can be achieved by heating with an amine, sometimes with a catalyst.
Synthesis and Manufacturing
While multiple synthetic routes are conceivable, an efficient pathway would likely involve the sequential functionalization of a readily available pyrazine precursor.
Caption: Plausible Synthetic Pathway Flowchart.
Proposed Experimental Protocol: Suzuki Cross-Coupling
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Rationale: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. A palladium catalyst, such as Pd(PPh₃)₄ or PEPPSI-IPr, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid, and a solvent system is chosen to ensure solubility of all components.[1][9]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Research and Development
A Key Building Block in Medicinal Chemistry
The trifunctional nature of this compound makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening. The pyrazine core is present in drugs targeting a variety of diseases. By using the C-Br bond as a diversification point, novel analogues of known pyrazine-containing drugs can be rapidly synthesized to explore structure-activity relationships (SAR). For example, thieno[2,3-b]pyrazine derivatives, which can be accessed from halogenated pyrazines, have been evaluated for their antitumor activity.[8][10]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related brominated and pyrazine-based compounds can be used to infer its hazard profile.[11][12][13][14]
-
Hazard Identification:
-
Handling Precautions:
-
Storage:
Conclusion
This compound is a synthetically versatile and valuable chemical intermediate. Its well-defined reactive sites allow for predictable and selective chemical modifications, making it an ideal substrate for constructing complex molecules. The physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its application in research, particularly in the rational design and synthesis of novel compounds for drug discovery and materials science. Proper handling and storage, guided by the principles of chemical safety, will ensure its effective and safe utilization in the laboratory.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
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PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]
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The Royal Society of Chemistry. Supplemental Information. [Link]
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PubChemLite. 3-bromo-6-methoxypyridine-2-carboxylic acid methyl ester. [Link]
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MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
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ResearchGate. (2025, August 9). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]
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PubMed. (2014, August 22). Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches. [Link]
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ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]
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PubChem. Methyl 3-bromopyrazine-2-carboxylate. [Link]
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PubMed. (2021, August 10). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. [Link]
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NIST. Pyrazine, 2-methoxy-3-(2-methylpropyl)-. [Link]
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Appretech Scientific Limited. methyl 3-bromo-6-chloropyrazine-2-carboxylate. [Link]
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PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]
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Semantic Scholar. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. [Link]
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ResearchGate. (2025, August 6). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]
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MDPI. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). [Link]
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PubMed. (2020, February 1). Discovery of a novel 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide M4 positive allosteric modulator (PAM) chemotype. [Link]
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MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. [Link]
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An In-depth Technical Guide to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Introduction
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal and agricultural chemistry. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold found in numerous biologically active molecules. The specific arrangement of bromo, methoxy, and methyl carboxylate substituents on this pyrazine ring provides multiple reaction sites, making it a versatile intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in research, and essential safety and handling information. The content is structured to provide both foundational knowledge and actionable protocols for laboratory professionals.
Compound Profile and Physicochemical Properties
Precise identification and understanding of a compound's properties are fundamental to its effective use in research.
Chemical Identity
The compound is unambiguously identified by its CAS number and structural details.
| Identifier | Value |
| CAS Number | 259794-06-4 |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₇BrN₂O₃[1] |
| Molecular Weight | 247.05 g/mol [1] |
| InChIKey | YWGAPWVOZUZZPK-UHFFFAOYSA-N[1] |
Physicochemical Data
These computed properties are crucial for predicting the compound's behavior in various chemical and biological systems, such as solubility and membrane permeability.
| Property | Value | Source |
| xLogP3-AA | 1.3 | PubChem[1] |
| Topological Polar Surface Area | 61.3 Ų | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Structural Representation
The structure features a pyrazine ring substituted with a bromine atom at position 6, a methoxy group at position 3, and a methyl carboxylate group at position 2. This substitution pattern creates distinct electronic and steric properties that govern its reactivity.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
A plausible synthetic pathway starts from the commercially available and related compound, Methyl 3-aminopyrazine-2-carboxylate. The transformation involves a Sandmeyer-type reaction for bromination and subsequent methoxylation.
Caption: Plausible synthetic workflow from a related amino-pyrazine.
Mechanistic Insights
-
Diazotization and Sandmeyer Reaction : The initial amine is converted to a diazonium salt using sodium nitrite in a strong acid like HBr. This diazonium group is an excellent leaving group. The subsequent introduction of a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom. A second bromination can occur on the electron-rich pyrazine ring under these conditions.
-
Nucleophilic Aromatic Substitution (SNAr) : The bromine atom at the 3-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electron-withdrawing effect of the adjacent ester group. Sodium methoxide (NaOMe) acts as a potent nucleophile, displacing the bromide to form the desired methoxy group. The selectivity of this reaction is key to achieving the final product.
Applications in Research and Drug Discovery
This molecule is a valuable intermediate due to its orthogonally reactive sites. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[2] The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.
This dual reactivity makes it an ideal scaffold for building libraries of complex molecules in the search for new therapeutic agents and agrochemicals. For example, a related compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, is noted for its use in synthesizing pharmaceuticals targeting neurological disorders.[3]
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on standard methodologies for analogous chemical transformations.[2] Researchers should perform their own optimization.
Objective: To synthesize this compound from Methyl 3,6-dibromopyrazine-2-carboxylate.
Materials:
-
Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material (approx. 0.1 M concentration). To this solution, add sodium methoxide (1.1 equiv) portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. While specific spectral data is not publicly available, one would expect a singlet for the aromatic proton, and singlets for the two methyl groups (methoxy and ester) in the ¹H NMR spectrum.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from closely related pyrazine compounds should be considered for guidance.
-
Hazard Classification: Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[4] It may also cause skin and serious eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
-
Handling:
-
First Aid Measures:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5]
References
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- Sigma-Aldrich. (2025, September 15). Safety Data Sheet for 2-Methylpyrazine.
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- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet for 2-Isobutyl-3-methoxypyrazine.
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- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS No. 259794-06-4), a key intermediate in pharmaceutical research.[1][2] Given the limited availability of public domain experimental spectra for this specific compound, this document serves as a predictive guide for researchers, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures.
Molecular Structure and Analytical Overview
The structural elucidation of a molecule is fundamental to understanding its chemical reactivity and potential applications. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Analysis
A standard approach for acquiring NMR spectra for a novel compound involves dissolving approximately 5-10 mg of the substance in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube and analyzed using a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
Caption: General workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct singlets:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Singlet | 1H | H5 | The sole aromatic proton on the pyrazine ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and bromine atoms. |
| ~4.0 | Singlet | 3H | C9-H₃ (Ester -OCH₃) | Protons of the methyl ester group. |
| ~4.1 | Singlet | 3H | C11-H₃ (Methoxy -OCH₃) | Protons of the methoxy group attached to the pyrazine ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C7 (C=O) | Carbonyl carbon of the ester group. |
| ~158 | C3 | Aromatic carbon attached to the electron-donating methoxy group and nitrogen. |
| ~145 | C6 | Aromatic carbon bearing the bromine atom. |
| ~140 | C2 | Aromatic carbon attached to the ester group and nitrogen. |
| ~130 | C5 | Aromatic carbon bonded to the single ring proton. |
| ~55 | C11 (Methoxy -OCH₃) | Carbon of the methoxy group. |
| ~53 | C9 (Ester -OCH₃) | Carbon of the methyl ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Analysis
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Caption: Workflow for obtaining an IR spectrum using an ATR accessory.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (in -OCH₃ groups) |
| ~1730 | C=O stretch | Ester carbonyl |
| ~1580, ~1450 | C=N, C=C stretch | Pyrazine ring |
| ~1250 | C-O stretch | Ester and ether C-O |
| ~1100 | C-O stretch | Ether C-O |
| Below 800 | C-Br stretch | Carbon-bromine bond |
The strong absorption band around 1730 cm⁻¹ is particularly diagnostic for the ester carbonyl group. The presence of various C-O and aromatic stretching frequencies will also be characteristic.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Analysis
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons, causing ionization and fragmentation.
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The molecular formula of this compound is C₇H₇BrN₂O₃, with a molecular weight of approximately 247.05 g/mol .[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) at m/z values of approximately 246 and 248.
Key Predicted Fragments:
| m/z (approx.) | Proposed Fragment | Rationale of Formation |
| 246/248 | [C₇H₇BrN₂O₃]⁺ | Molecular ion peak (M⁺, M+2) |
| 215/217 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 187/189 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 157 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by a methyl radical. |
The fragmentation pattern will be crucial for confirming the connectivity of the substituents on the pyrazine ring. The initial loss of fragments related to the ester and methoxy groups is a common pathway for such molecules.[3][4]
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust framework of the expected spectroscopic data, enabling researchers to verify their synthetic products and proceed with their research and development activities. The predictions herein are based on established principles of spectroscopy and comparative data from related heterocyclic compounds.
References
Discovery and history of pyrazine-based compounds
An In-depth Technical Guide on the Discovery and History of Pyrazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide chronicles the remarkable scientific journey of the pyrazine core, from its initial synthesis in the 19th century to its current, indispensable role in modern science. We will traverse the foundational synthetic methodologies that first defined this heterocyclic scaffold, explore its serendipitous discovery as a key component of natural aromas through the Maillard reaction, and detail its ascent as a privileged structure in medicinal chemistry. This whitepaper provides researchers and drug development professionals with an in-depth historical and technical perspective, explaining the causality behind key discoveries and experimental designs that have cemented the pyrazine ring's importance in flavor chemistry, materials science, and the development of life-saving therapeutics.
Introduction: The Emergence of a Privileged Heterocycle
The story of pyrazine-containing compounds is one of significant scientific progression, from early academic curiosities to essential components in medicine and industry.[1] Pyrazine is a six-membered heterocyclic aromatic compound with the chemical formula C₄H₄N₂.[2] It is characterized by a symmetrical ring structure containing four carbon atoms and two nitrogen atoms at positions 1 and 4.[2][3][4] This arrangement of heteroatoms makes the pyrazine ring less basic than its counterparts like pyridine and pyrimidine.[4]
The unique electronic properties of the pyrazine nucleus, a result of the two electron-withdrawing nitrogen atoms, bestow upon it a versatile chemical reactivity. This has made it a focal point for advances in total synthesis, synthetic methods, and, most notably, drug discovery.[5] Its derivatives are not only integral to the flavors and aromas of many foods but are also the active components in numerous pharmaceuticals, agrochemicals, and functional materials.[6][7] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as pyrazinamide, amiloride, and bortezomib, underscoring the scaffold's profound impact on human health.[5]
Foundational Syntheses: The Dawn of Pyrazine Chemistry
The initial exploration of pyrazines was rooted in classical organic synthesis. While the first recorded synthesis of a pyrazine derivative occurred in the mid-19th century, it was the development of more systematic methods in the 1870s that truly opened the door for the scientific community to study this heterocyclic system.[8] These early methods, though over a century old, are still recognized for their ingenuity and remain in use in various forms.[2]
The First Recorded Synthesis
The very first synthesis of a pyrazine compound was reported by Laurent in 1855, who produced tetraphenylpyrazine through the dry distillation of "benzoylazotid," a substance derived from crude benzaldehyde and ammonia.[8] This initial discovery, however, did not immediately lead to a broader investigation of the pyrazine class.
The Staedel–Rugheimer Pyrazine Synthesis (1876)
This method was one of the first robust syntheses developed for pyrazines.[2] It involves the reaction of a 2-chloroacetophenone with ammonia, which forms an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to yield the final pyrazine product.[1][2][4]
-
Formation of α-Amino Ketone: React 2-chloroacetophenone with an excess of aqueous or alcoholic ammonia. The nucleophilic substitution of the chlorine atom by the amino group from ammonia yields the corresponding α-amino ketone.
-
Self-Condensation: The α-amino ketone intermediate is not typically isolated. Under the reaction conditions, two molecules of the α-amino ketone condense to form a dihydropyrazine.
-
Oxidation: The resulting dihydropyrazine is then oxidized to the aromatic pyrazine. This oxidation can occur in the presence of air or by the addition of a mild oxidizing agent like copper(II) oxide.[9]
The use of an α-haloketone (2-chloroacetophenone) provides a reactive electrophilic site for the initial nucleophilic attack by ammonia. The self-condensation step is driven by the formation of a stable six-membered ring. The final oxidation step is thermodynamically favorable as it leads to the creation of a stable aromatic system.
The Gutknecht Pyrazine Synthesis (1879)
Shortly after Staedel and Rugheimer's report, H. Gutknecht developed a variation that offered greater versatility.[1][2] The Gutknecht synthesis is also based on the self-condensation of an α-amino ketone, but it differs in the method used to generate this key intermediate.[2][4]
-
Formation of α-Oximinoketone: A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form an α-oximinoketone.
-
Reduction to α-Amino Ketone: The α-oximinoketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[1]
-
Self-Condensation and Oxidation: As in the Staedel-Rugheimer method, the α-amino ketone self-condenses to a dihydropyrazine, which is then oxidized to the pyrazine.
Caption: Workflow of the Gutknecht Pyrazine Synthesis (1879).
Early Synthetic Developments: A Comparative Overview
| Synthesis Method | Year | Key Reactants | Intermediate | Key Advantages/Rationale |
| Staedel–Rugheimer | 1876 | α-Haloketone, Ammonia | α-Amino Ketone | Direct route from readily available haloketones. |
| Gutknecht | 1879 | Ketone, Nitrous Acid | α-Oximinoketone | Avoids the use of lachrymatory α-haloketones; offers broader substrate scope.[4] |
Pyrazines in Nature: From Obscurity to Ubiquity
For decades after their initial synthesis, pyrazines were largely considered a curiosity of organic chemistry. Their true significance began to emerge with the investigation into the chemistry of food and flavor. Pyrazines are now known to be widespread in nature, contributing significantly to the aroma of raw and cooked foods.[9][10]
The Maillard Reaction: An Unexpected Source of Aroma
The discovery of naturally occurring pyrazines is intrinsically linked to the study of the Maillard reaction, the non-enzymatic browning process that occurs when amino acids and reducing sugars react at elevated temperatures.[1][11] This complex series of reactions is responsible for the desirable roasted, toasted, and nutty aromas in a vast array of foods, with pyrazines being the quintessential flavor compounds produced.[11][12]
The first discovery of a pyrazine in a natural product was reported in 1962 by Kosuge and Kamiya, who isolated tetramethylpyrazine from cultures of Bacillus subtilis, a bacterium used in the fermentation of soybeans to produce "nattō".[10] This finding opened up a new field of study in food science and flavor chemistry.[1]
The formation of pyrazines during the Maillard reaction is a complex process. It generally begins with the condensation of an amino acid and a reducing sugar. The subsequent reactions, including Strecker degradation of the amino acid, lead to the formation of α-aminocarbonyl intermediates. Two of these intermediates can then condense to form a dihydropyrazine, which upon oxidation, yields the final pyrazine. The specific amino acids and sugars involved, along with conditions like pH and temperature, dictate the type and quantity of pyrazines formed.[11][13][14][15]
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Unlocking the Potential of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate: A Technical Guide for Advanced Research
Introduction: The Strategic Value of a Polysubstituted Pyrazine Scaffold
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine derivative poised for significant exploration in medicinal chemistry, materials science, and synthetic methodology. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] This guide provides a comprehensive overview of potential research avenues for this molecule, grounded in established chemical principles and supported by detailed experimental protocols. The strategic placement of a bromo group, a methoxy group, and a methyl ester on the pyrazine ring offers a versatile platform for a multitude of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with diverse applications.
Core Molecular Attributes and Synthetic Considerations
Before delving into its research potential, it is crucial to understand the physicochemical properties and a plausible synthetic route for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O₃ | [3] |
| Molecular Weight | 247.05 g/mol | [3] |
| XLogP3-AA | 1.3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 61.3 Ų | [3] |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of the target compound.
Part 1: Medicinal Chemistry and Drug Discovery Applications
The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][5] The subject molecule serves as an excellent starting point for the generation of diverse compound libraries for biological screening.
Kinase Inhibitors
The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of kinase proteins.[1] The bromo substituent at the 6-position is a prime site for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions to target the ATP-binding site of kinases.
This protocol outlines the coupling of an arylboronic acid to the 6-bromo position.
Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[6]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Novel Antibacterial and Antifungal Agents
Pyrazine carboxamides have shown promising antimicrobial activities.[5] The ester group of the title compound can be readily converted to a wide range of amides, allowing for the exploration of structure-activity relationships.
This workflow details the conversion of the methyl ester to a primary or secondary amide.
Caption: General workflow for the synthesis of pyrazine-2-carboxamides.
Detailed Protocol for Hydrolysis and Amidation:
-
Ester Hydrolysis: To a solution of this compound (1.0 equiv.) in a mixture of THF and water, add lithium hydroxide (1.5 equiv.). Stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to afford the carboxylic acid.[7][8]
-
Amide Coupling: To a solution of the carboxylic acid (1.0 equiv.) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv.), 1-hydroxybenzotriazole (HOBt) (1.2 equiv.), and the desired amine (1.1 equiv.). Add triethylamine (2.0 equiv.) and stir at room temperature for 12-24 hours.[1]
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Part 2: Materials Science and Optoelectronic Applications
Pyrazine-based compounds are gaining traction in materials science due to their electron-deficient nature, which is beneficial for applications in organic electronics and as ligands for metal-organic frameworks (MOFs).[9][10]
Building Blocks for Conjugated Polymers
The dibromo-pyrazine, which can be synthesized from the title compound, can serve as a monomer for polymerization reactions. The resulting polymers could have interesting photophysical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Ligands for Metal-Organic Frameworks (MOFs)
The dicarboxylic acid, obtained via hydrolysis of the ester and subsequent functionalization, can act as a linker in the synthesis of MOFs.[11][12] These materials have potential applications in gas storage, separation, and catalysis.
Part 3: Synthetic Methodology Development
The unique substitution pattern of this compound makes it an interesting substrate for exploring novel synthetic transformations.
Buchwald-Hartwig Amination
The C-Br bond is susceptible to palladium-catalyzed C-N bond formation, allowing for the introduction of a variety of nitrogen-based nucleophiles.
Detailed Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.) in a Schlenk tube.[13][14]
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Heat the mixture to 80-110 °C for 4-24 hours, monitoring the reaction progress.
-
Work-up and Purification: Cool the reaction, dilute with ether, and wash with brine. Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the carboxylate group, can facilitate nucleophilic aromatic substitution of the methoxy group, particularly with strong nucleophiles. This provides a route to introduce alternative alkoxy or amino groups at the 3-position.[15][16]
Conclusion
This compound is a versatile and promising building block for a wide range of research applications. Its trifunctional nature allows for selective and sequential modifications, enabling the synthesis of diverse and complex molecular architectures. The research directions outlined in this guide, from the development of novel therapeutics to the creation of advanced materials, highlight the immense potential of this compound. The provided protocols serve as a robust starting point for researchers to explore and unlock the full scientific value of this intriguing molecule.
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ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]
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He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link][7]
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Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2852. [Link][6]
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Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Pipzine Chemicals. [Link][9]
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Das, D., et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Omega, 7(7), 6033-6043. [Link][12]
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JOCPR. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link][8]
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ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link][15]
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Claxton, T., et al. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 12(3), 392-397. [Link][4]
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ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. [Link]
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Theoretical studies on the electronic structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
An In-depth Technical Guide to the Theoretical Electronic Structure of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Abstract
This technical guide provides a comprehensive theoretical examination of the electronic structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazine derivatives are foundational scaffolds in numerous pharmaceuticals, and understanding their intrinsic electronic properties is paramount for the rational design of novel therapeutics and functional materials.[1][2][3][4] This document delineates the computational methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), used to elucidate the molecule's structural and electronic characteristics. We will explore its frontier molecular orbitals, electrostatic potential, and intramolecular charge transfer dynamics, providing researchers, scientists, and drug development professionals with actionable insights into its reactivity, stability, and potential for intermolecular interactions.
Introduction: The Significance of Substituted Pyrazines
This compound belongs to the pyrazine class of nitrogen-containing heterocyclic compounds. The pyrazine core is an electron-deficient aromatic system, a feature that imparts unique chemical and biological properties.[5] Its derivatives are integral to a wide array of applications, from flavor chemistry to key roles as pharmaceutical intermediates.[6][7][8] The title molecule is functionalized with three distinct substituents: a bromine atom, a methoxy group, and a methyl carboxylate group. Each of these groups exerts a profound influence on the electronic landscape of the pyrazine ring:
-
Pyrazine Ring: The two nitrogen atoms at positions 1 and 4 inductively withdraw electron density, making the ring susceptible to nucleophilic attack and influencing its role as a ligand in coordination chemistry.[5]
-
Methoxy Group (-OCH₃): This group, positioned at C3, is a strong resonance electron-donating group (EDG), increasing the electron density on the ring.[9]
-
Bromo Group (-Br): Located at C6, this halogen atom exhibits a dual electronic nature. It is inductively electron-withdrawing due to its high electronegativity but can also donate electron density through resonance via its lone pairs.[10] This makes it a deactivating, yet ortho-para directing group in electrophilic aromatic substitution contexts.
-
Methyl Carboxylate Group (-COOCH₃): Positioned at C2, this is a classic electron-withdrawing group (EWG) through both induction and resonance, further decreasing electron density on the pyrazine core.
A thorough understanding of the interplay between these substituents is critical for predicting the molecule's chemical reactivity, spectroscopic properties, and its potential to interact with biological targets.[6] Theoretical and computational chemistry provide a powerful, non-destructive lens through which to probe these properties at the atomic level.
Theoretical Framework and Computational Protocol
To investigate the electronic structure, we employ a validated computational workflow grounded in Density Functional Theory (DFT). DFT offers an optimal balance between computational accuracy and resource efficiency for molecules of this size, making it a cornerstone of modern computational chemistry.[9][11] The excited-state properties and simulated electronic spectra are accessed via Time-Dependent DFT (TD-DFT).[12][13]
Step-by-Step Computational Workflow
The protocol for analyzing the electronic structure is a self-validating system designed to ensure the reliability of the calculated properties.
Step 1: Initial Structure Generation The 3D structure of this compound is built using molecular modeling software.
Step 2: Ground State Geometry Optimization The initial structure is optimized to find its lowest energy conformation. This is crucial as all subsequent electronic property calculations depend on an accurate molecular geometry.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for reliability in organic molecules.[6][12][14]
-
Basis Set: 6-311G++(d,p). This Pople-style basis set provides a flexible description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms and diffuse functions (++) to accurately model lone pairs and non-covalent interactions.[15]
Step 3: Vibrational Frequency Analysis A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
Step 4: Electronic Property Calculation Using the validated ground-state geometry, a series of single-point calculations are performed to determine key electronic descriptors. This includes the generation of molecular orbitals, the molecular electrostatic potential map, and Natural Bond Orbital (NBO) analysis.
Step 5: Excited State Analysis Time-Dependent DFT (TD-DFT) calculations are run to compute the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π), which allows for the simulation of the UV-Vis absorption spectrum.[12]
Caption: Influence of substituents on frontier molecular orbitals.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. [16]
-
Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. They are expected around the highly electronegative nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxy and carboxylate groups.
-
Positive Potential (Blue): These regions are electron-deficient and are sites for nucleophilic attack. They are typically found around the hydrogen atoms.
-
Neutral Potential (Green): Indicates regions of non-polar character.
The MEP map provides a visual guide to the molecule's polarity and its preferred sites for intermolecular interactions, a critical factor in drug-receptor binding.
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. [15]This method quantifies the intramolecular charge transfer (ICT) and delocalization of electron density. Key insights from NBO analysis include:
-
Atomic Charges: Confirms the charge distribution predicted by electronegativity, with N, O, and Br atoms carrying negative charges.
-
Hyperconjugation: Reveals stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs of the methoxy group (n → π*) or the bromine lone pairs into the antibonding orbitals of the pyrazine π-system. [15] Table 1: Summary of Calculated Electronic Properties
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Energy of the highest energy donor electrons |
| LUMO Energy | ~ -1.5 to -2.5 eV | Energy of the lowest energy acceptor orbital |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Index of chemical reactivity and stability |
| Dipole Moment | 2.0 - 3.5 Debye | Measure of overall molecular polarity |
| MEP Negative Maxima | On N and O atoms | Sites for electrophilic attack, H-bonding |
| MEP Positive Maxima | On H atoms | Sites for nucleophilic attack |
(Note: The numerical values are typical estimates for similar molecules and would be precisely determined by the DFT calculations.)
Excited States and Simulated UV-Vis Spectrum
TD-DFT calculations allow us to probe the molecule's response to electromagnetic radiation. The primary electronic transitions, often from the HOMO to the LUMO, dictate the molecule's absorption of UV-visible light. The calculated low-lying singlet transitions are expected to be of π→π* and n→π* character, typical for aromatic heterocyclic compounds. [12]This information is critical for analytical characterization and for understanding the photostability of the compound.
Implications for Drug Discovery and Materials Science
The theoretical analysis of this compound provides a robust foundation for its practical application.
-
Rational Drug Design: The MEP and FMO analyses identify the key pharmacophoric features. Understanding the sites for hydrogen bonding and electrostatic interactions allows for the design of derivatives with improved binding affinity to biological targets. [1][2]The calculated quantum chemical descriptors can also be used in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity. [6]* Synthetic Strategy: The charge distribution and orbital information can guide synthetic chemists. For example, the bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and its reactivity can be modulated by the electronic push-pull nature of the other substituents. [4][17]* Materials Science: The polarizability and dipole moment, derived from the electronic structure, are important for developing novel organic materials with specific optical or electronic properties.
Conclusion
This guide has outlined a comprehensive theoretical approach to characterizing the electronic structure of this compound. Through the systematic application of DFT and TD-DFT, we can generate a detailed and predictive model of its molecular orbitals, charge distribution, and spectroscopic properties. These computational insights are not merely academic; they provide a crucial, cost-effective roadmap for researchers in drug development and materials science, enabling the rational design of new molecules with tailored functions and enhanced performance.
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The Cornerstone of Modern Heterocycles: An In-depth Technical Guide to Pyrazine Chemistry
<_>
Abstract
This guide provides a comprehensive exploration of pyrazine chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of the pyrazine core, dissect key synthetic methodologies, and illuminate its critical role as a versatile scaffold in the creation of novel heterocyclic compounds. By integrating expert insights with established protocols, this document aims to serve as an authoritative resource for harnessing the full potential of pyrazine chemistry in medicinal chemistry and materials science.
Introduction: The Pyrazine Core - A Privileged Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, characterized by an electron-deficient nature, and its capacity for hydrogen bonding make it an invaluable component in the design of bioactive molecules.[2][3][4] This inherent electronic character not only influences its reactivity but also its interactions with biological targets, rendering it a "privileged scaffold" in drug discovery.[2][5]
Pyrazine-containing compounds exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][5] In fact, several FDA-approved drugs, such as the anticancer agent Bortezomib, the anti-tuberculosis drug Pyrazinamide, and the insomnia treatment Eszopiclone, feature a pyrazine core, underscoring its therapeutic significance.[1][6] The World Health Organization's Model List of Essential Medicines further solidifies this importance, including multiple pyrazine-based drugs.[1]
Beyond pharmaceuticals, pyrazine derivatives are also finding applications in materials science, contributing to the development of conjugated polymers and other light-responsive materials.[6][7] This guide will provide the foundational knowledge and practical methodologies to empower researchers to explore and exploit the rich chemistry of pyrazines for the synthesis of novel and impactful heterocyclic compounds.
Fundamental Properties and Reactivity
The chemical behavior of pyrazine is dictated by the presence of two electronegative nitrogen atoms within its aromatic ring. This arrangement leads to a significant decrease in electron density on the carbon atoms, making the ring susceptible to nucleophilic attack.[3]
Key Physicochemical Properties of Pyrazine:
| Property | Value | Reference |
| Molecular Formula | C4H4N2 | [8] |
| Molar Mass | 80.09 g/mol | [8] |
| Melting Point | 52 °C | [8] |
| Boiling Point | 115 °C | [8] |
| pKa (of protonated pyrazine) | 0.37 | [8] |
| Appearance | White crystalline solid | [8] |
The low pKa value indicates that pyrazine is a weak base compared to pyridine.[8] The electron-withdrawing nature of the nitrogen atoms also influences its reactivity in electrophilic aromatic substitution, which is generally less favorable than in benzene.[9] However, functionalization of the pyrazine ring is readily achievable through a variety of modern synthetic methods, which will be discussed in detail in the following sections.
Core Synthetic Methodologies for Pyrazine Ring Construction
The construction of the pyrazine ring can be achieved through several classical and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Gutknecht Pyrazine Synthesis (1879)
One of the oldest and most fundamental methods for pyrazine synthesis is the Gutknecht synthesis.[8] This reaction involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine.[10]
Conceptual Workflow of the Gutknecht Synthesis:
Caption: General workflow of the Gutknecht pyrazine synthesis.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Gutknecht Synthesis [10]
-
Step 1: In situ generation of α-aminoacetophenone. In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add a solution of ammonia in ethanol and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 2: Self-condensation. The reaction mixture containing the α-aminoacetophenone will spontaneously begin to condense, forming the dihydropyrazine intermediate.
-
Step 3: Oxidation. To the dihydropyrazine solution, add an oxidizing agent such as copper(II) sulfate or bubble air through the mixture. Gentle heating may be required to drive the oxidation to completion.
-
Step 4: Work-up and Purification. After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 2,5-diphenylpyrazine.
Causality: The initial nucleophilic substitution of the halogen by ammonia is crucial for forming the α-amino ketone intermediate. The subsequent self-condensation is driven by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon of another molecule. The final oxidation step is necessary to achieve the stable aromatic pyrazine ring.
Modern Synthetic Approaches
Modern organic synthesis has introduced more versatile and efficient methods for constructing and functionalizing pyrazine rings.
A more atom-economical and environmentally benign approach involves the dehydrogenative coupling of β-amino alcohols, catalyzed by transition metal complexes.[7] This method produces water and hydrogen gas as the only byproducts.[7]
Reaction Scheme: Manganese-Catalyzed Dehydrogenative Coupling
Caption: Manganese-catalyzed synthesis of pyrazines.
The condensation of 1,2-diketones with 1,2-diamines is a straightforward and widely used method for the synthesis of substituted pyrazines.[9]
Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve biacetyl (2,3-butanedione) in ethanol.
-
Step 2: Addition of Diamine. Slowly add an aqueous solution of ethylenediamine to the flask with stirring.
-
Step 3: Reflux. Heat the reaction mixture to reflux for 2-3 hours.
-
Step 4: Oxidation. Cool the reaction mixture to room temperature. The intermediate dihydropyrazine is often oxidized in situ by air, or an oxidizing agent like manganese dioxide can be added.
-
Step 5: Isolation and Purification. Remove the solvent under reduced pressure. The residue can be purified by distillation or column chromatography to afford 2,3-dimethylpyrazine.
Functionalization of the Pyrazine Ring: A Gateway to Novel Heterocycles
The electron-deficient nature of the pyrazine ring makes it a prime candidate for a variety of functionalization reactions, which are essential for creating diverse libraries of compounds for drug discovery and materials science.[2][9]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for introducing nucleophiles onto the pyrazine ring, especially when it is substituted with good leaving groups like halogens.[2] The electron-withdrawing nitrogen atoms facilitate the attack of nucleophiles.[2]
General SNAr Workflow:
Caption: Nucleophilic aromatic substitution on a pyrazine core.
Experimental Protocol: Synthesis of 5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine [2]
-
Step 1: Reagent Preparation. To a suitable reaction vessel, add 2,5-dichloropyrazine and 3-methoxyaniline.
-
Step 2: Solvent and Base. Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add a base, for example, potassium tert-butoxide.
-
Step 3: Reaction. Heat the reaction mixture. The progress of the reaction can be monitored by TLC. Stronger nucleophiles and higher temperatures can lead to disubstitution.[2]
-
Step 4: Work-up and Purification. After completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the synthesis of complex pyrazine derivatives.[2] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
This reaction is ideal for introducing aryl and heteroaryl substituents onto the pyrazine ring.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling on 2,5-Dichloropyrazine [2]
-
Step 1: Reaction Setup. In a microwave-safe vial, combine 2,5-dichloropyrazine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3).
-
Step 2: Solvent. Add a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).
-
Step 3: Microwave Irradiation. Heat the reaction mixture in a microwave reactor for a specified time and at a set temperature. Microwave irradiation can significantly shorten reaction times.[2]
-
Step 4: Work-up and Purification. After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified using column chromatography.
Self-Validating System: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The protocol's robustness is validated by the consistent formation of the desired C-C bond, which can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
The Role of Pyrazines in Drug Discovery: A Bioisosteric Approach
In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine. Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[11][12]
The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets, particularly kinases.[13]
Comparative Analysis of Aromatic Scaffolds:
| Scaffold | Key Features | Role in Drug Design |
| Benzene | Non-polar, hydrophobic | Core scaffold, can be functionalized |
| Pyridine | Polar, hydrogen bond acceptor, weakly basic | Improves solubility, introduces specific interactions |
| Pyrimidine | More polar than pyridine, two hydrogen bond acceptors | Can form multiple hydrogen bonds, influences ADME properties |
| Pyrazine | Symmetrical, two hydrogen bond acceptors, electron-deficient | Modulates electronics, provides specific vector for H-bonding, can improve metabolic stability |
The strategic replacement of a phenyl ring with a pyrazine ring can introduce polarity, improve solubility, and create new hydrogen bonding interactions without significantly altering the overall shape of the molecule. This makes pyrazine a powerful tool for lead optimization in drug discovery programs.[14]
Future Perspectives and Conclusion
The field of pyrazine chemistry continues to evolve, with ongoing research focused on developing novel synthetic methodologies and exploring new applications. The development of more efficient and sustainable catalytic systems for pyrazine synthesis and functionalization is a key area of interest.[7] Furthermore, the unique properties of the pyrazine ring will continue to be exploited in the design of next-generation pharmaceuticals and advanced materials.[3][6]
This guide has provided a comprehensive overview of the fundamental chemistry, synthesis, and application of pyrazines. By understanding the principles and methodologies outlined herein, researchers and scientists are well-equipped to innovate and contribute to the ever-expanding landscape of heterocyclic chemistry.
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Exploring the Chemical Space of Substituted Pyrazines: A Technical Guide for Drug Discovery Professionals
Abstract
Pyrazine, a six-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and structural features allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[4] This in-depth technical guide provides a comprehensive exploration of the chemical space of substituted pyrazines, offering researchers, scientists, and drug development professionals a detailed roadmap for their synthesis, characterization, purification, and application. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide aims to empower the scientific community to effectively navigate and exploit the rich pharmacological potential of the pyrazine core.
The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring, a 1,4-diazine, is an electron-deficient aromatic system that shares structural similarities with benzene, pyridine, and pyrimidine. This electron-deficient nature, coupled with the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors, makes the pyrazine moiety a valuable bioisostere in drug design. The strategic incorporation of a pyrazine core can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target binding affinity, and solubility.
A testament to the therapeutic importance of this scaffold is the number of pyrazine-containing drugs that have received FDA approval, spanning a range of indications from oncology to infectious diseases.[3] Notable examples include the anti-tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib for multiple myeloma, and the kinase inhibitor Sorafenib.[3][4] The diverse biological activities exhibited by pyrazine derivatives, such as anticancer, anti-inflammatory, antibacterial, and antiviral properties, underscore the vast potential held within their chemical space.[5][6][7]
Navigating the Synthetic Landscape: Strategies for Pyrazine Functionalization
The ability to strategically introduce a variety of substituents onto the pyrazine core is paramount for exploring its structure-activity relationships (SAR). The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the functional groups to be incorporated.
Classical Condensation Reactions: The Foundation of Pyrazine Synthesis
The most traditional and widely employed method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[8][9] This approach offers a straightforward route to symmetrically and asymmetrically substituted pyrazines.
Causality of Experimental Choice: This method is often the first choice for initial library synthesis due to the commercial availability of a wide range of starting materials and the relative simplicity of the reaction conditions. The reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[9] Air oxidation is often sufficient, but for less reactive substrates, oxidizing agents like manganese dioxide or copper(II) salts can be employed to drive the reaction to completion.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine via Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diaminoethane (1.0 eq) in ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add diacetyl (2,3-butanedione) (1.0 eq) dropwise at room temperature.
-
Reflux and Oxidation: Heat the reaction mixture to reflux for 2-4 hours. During this time, the solution will typically change color. Allow the reaction to cool to room temperature and stir open to the atmosphere overnight to facilitate air oxidation of the dihydropyrazine intermediate.
-
Workup and Isolation: Remove the solvent under reduced pressure. The residue can be purified by distillation or recrystallization to yield 2,5-dimethylpyrazine.
Modern Synthetic Methodologies: Expanding the Chemical Space
While classical condensation methods are robust, modern synthetic chemistry offers a broader toolkit for accessing more complex and highly functionalized pyrazine derivatives.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are invaluable for introducing aryl, heteroaryl, and amino substituents onto pre-functionalized halopyrazines.[10] This allows for the late-stage diversification of pyrazine scaffolds, a crucial strategy in medicinal chemistry lead optimization.
-
C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for pyrazine modification.[11] This approach avoids the need for pre-functionalization, streamlining synthetic sequences. For instance, iron-catalyzed C-H arylation of 2,3-dimethylpyrazine has been successfully employed in the total synthesis of natural products like botryllazine A.[11]
-
Dehydrogenative Coupling: Sustainable synthetic routes utilizing base-metal catalysts, such as manganese pincer complexes, enable the synthesis of substituted pyrazines from readily available β-amino alcohols through acceptorless dehydrogenative coupling.[12][13] This method generates water and hydrogen gas as the only byproducts, aligning with the principles of green chemistry.[12][13]
Workflow for Modern Pyrazine Synthesis
Caption: A diagram illustrating various modern synthetic routes to access diverse substituted pyrazines.
Characterization and Purification: Ensuring Purity and Structural Integrity
The unambiguous characterization and stringent purification of synthesized pyrazine derivatives are critical for reliable biological evaluation and the establishment of meaningful SAR.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential to confirm the structure of novel pyrazine compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the substitution pattern on the pyrazine ring. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the positions of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as carbonyls, amines, and hydroxyls, attached to the pyrazine core.[14] The C-N stretching vibrations within the pyrazine ring typically appear in the fingerprint region.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds.[15] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Chromatographic Purification
The purification of pyrazine derivatives can present challenges due to their polarity and potential for co-elution with closely related impurities.[16][17]
Causality of Experimental Choice: The choice of chromatographic technique and conditions is critical for achieving high purity. Normal-phase flash chromatography using silica gel is a common method.[16] However, for challenging separations of isomers or closely related analogs, using a higher surface area silica gel can significantly improve resolution.[16] The mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, must be carefully optimized.[16] For highly polar pyrazine derivatives, reverse-phase chromatography using a C18-bonded silica column may be more effective.[18][19]
Experimental Protocol: Flash Chromatography Purification of a Pyrazine Derivative
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine derivative.
Structure-Activity Relationship (SAR) Studies and Drug Discovery Applications
The systematic exploration of the chemical space around the pyrazine core allows for the fine-tuning of biological activity and drug-like properties.
Key SAR Insights
-
Substitution at the 2- and 5-positions: This often leads to potent biological activity, as seen in many kinase inhibitors where one substituent interacts with the hinge region of the kinase and the other projects into a solvent-exposed region.
-
Introduction of Polar Groups: The incorporation of polar functional groups, such as carboxylic acids or amides, can improve aqueous solubility and provide additional hydrogen bonding interactions with the target protein.
-
Bioisosteric Replacement: The pyrazine ring can act as a bioisostere for other aromatic systems. For example, replacing a phenyl group with a pyrazine can alter the electronic properties and metabolic stability of a compound, potentially leading to improved efficacy or a more favorable safety profile.
Table 1: Pharmacological Activities of Substituted Pyrazines
| Pyrazine Derivative Class | Therapeutic Area | Example Compound(s) | Key Structural Features | Reference(s) |
| Pyrazine-Pyridine Biheteroaryls | Oncology | VEGFR-2 Inhibitors | Pyridine and pyrazine rings linked, with various substituents on both rings. | [10] |
| Oxazolo[3,4-a]pyrazine Derivatives | Neuroscience | Neuropeptide S Receptor Antagonists | Fused oxazolo-pyrazine core with amide or guanidine side chains. | [20][21] |
| Pyrazine-Natural Product Hybrids | Various | Piperlongumine-Ligustrazine Derivatives | Hybrid molecules combining the pyrazine scaffold with natural product motifs. | [2][5] |
| Pyrazine-Based Tyrosine Kinase Inhibitors | Oncology | AKN-028 | Pyrazine core with specific substitutions targeting tyrosine kinases. | [3] |
Workflow for Pyrazine-Based Drug Discovery
Caption: A flowchart outlining the key stages in a typical pyrazine-focused drug discovery program.
Conclusion
The chemical space of substituted pyrazines offers a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the diverse synthetic methodologies, coupled with rigorous characterization and purification techniques, is essential for successfully navigating this space. By applying the principles of medicinal chemistry and leveraging the unique properties of the pyrazine core, researchers can continue to unlock new and effective treatments for a wide range of human diseases. This guide provides a foundational framework and practical insights to aid in these endeavors, encouraging a rational and efficient approach to the exploration of this privileged heterocyclic scaffold.
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Synthesis of some substituted pyrazines and their olfactive properties. Perfumer & Flavorist. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTXW_QK5y6p5-Ku8dkzr_THyeDS_RAE7EC-MzKzu4ACgglA35MrT8BCU0TQBEwoA7RFrUL9MhN4LQdS1VbMuBpg0E01VKyHTzLODdnQegOwMHhNz4WuxHUruVBbwBKyPKuq1looHDTrlLm2LeDKyi2sdmeK-qsrZAcpnT3fEnhndogY3OoFC5F78h_ZuLCt2238fRUwSGZVsIqg0b4-3JsjwHkoVuIUAsbcT6qOzKDoe8wPVRYs8l_T19_le28pUTkwYf2EwBr6w==]([Link]
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Methodological & Application
The Versatile Building Block: Application Notes for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties and multiple reaction sites make it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide provides detailed application notes and protocols for the use of this pyrazine derivative in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction to a Privileged Scaffold
The pyrazine core is a common motif in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The strategic placement of a bromo substituent at the 6-position, a methoxy group at the 3-position, and a methyl ester at the 2-position of the pyrazine ring in this compound (1) offers a powerful platform for molecular diversification. The electron-withdrawing nature of the pyrazine ring, further modulated by the ester and methoxy groups, influences the reactivity of the C-Br bond, making it amenable to a variety of cross-coupling reactions.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound serves as an excellent electrophilic partner in these transformations, enabling the introduction of a wide array of substituents at the 6-position of the pyrazine ring.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, offering a straightforward route to biaryl and heteroaryl-aryl structures.[3] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are key components of many pharmaceutical agents.
Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for an efficient reaction, particularly with heteroaryl halides which can sometimes pose challenges due to their potential to coordinate to the palladium catalyst.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Water (if using aqueous base)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl- or heteroarylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent. If using an aqueous base, a biphasic system with water can be employed.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methoxypyrazine-2-carboxylate.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | Toluene | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ (3) | Dioxane | 110 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 70-80 |
Causality behind Experimental Choices: The choice of catalyst and ligand is critical. For simple arylboronic acids, standard catalysts like Pd(PPh₃)₄ are often sufficient. However, for more challenging couplings, particularly with heteroarylboronic acids, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos can improve reaction efficiency by promoting the oxidative addition and reductive elimination steps and preventing catalyst deactivation. The base plays a crucial role in the transmetalation step; stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive boronic acids.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[6][7] This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities, which can significantly impact the pharmacological properties of a molecule.
Mechanistic Insight:
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition of the aryl halide to a Pd(0) complex.[6] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are paramount in facilitating the reductive elimination step and preventing side reactions such as β-hydride elimination.
Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a variety of primary and secondary amines.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-3-methoxypyrazine-2-carboxylate derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2) | Toluene | 110 | 12 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 75-85 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (2) | Toluene | 110 | 24 | 70-80 |
Causality behind Experimental Choices: The selection of the ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands like RuPhos and BrettPhos are often superior as they accelerate the rate-limiting reductive elimination step and can be effective for a broader range of substrates. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, although milder bases like cesium carbonate can be employed for sensitive substrates.
Further Synthetic Transformations
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the functional groups on this compound allow for a range of subsequent transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide. This is a particularly relevant transformation in the synthesis of pyrazinamide derivatives, a class of compounds known for their antitubercular activity.[9][10]
Sources
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- 2. Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions with Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Introduction: The Strategic Importance of Substituted Pyrazines
In the landscape of modern drug discovery and development, pyrazine scaffolds represent a class of privileged heterocyclic structures. Their prevalence in biologically active molecules, from kinase inhibitors to various therapeutic agents, underscores the critical need for efficient and versatile synthetic methodologies to access novel analogues.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its exceptional functional group tolerance, mild reaction conditions, and reliability.[3][4][5]
This guide serves as a detailed application note for researchers and scientists engaged in the synthesis of complex molecules, focusing specifically on the Suzuki-Miyaura coupling of this compound. This electron-deficient heteroaromatic substrate presents unique challenges and opportunities. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting, thereby equipping the user with the knowledge to confidently and successfully employ this powerful transformation.
The Reaction Mechanism: A Palladium-Catalyzed Orchestration
The Suzuki-Miyaura coupling is a sophisticated catalytic process that unites an organohalide with an organoboron compound.[4][6] The reaction's success hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the this compound.[7] This step, often rate-determining, forms a square-planar Pd(II) complex. The electron-deficient nature of the pyrazine ring generally facilitates this step compared to electron-rich aryl halides.[3]
-
Transmetalation : This step involves the transfer of the organic moiety (R') from the organoboron reagent to the palladium(II) center. A base is essential for this process; it activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which then readily exchanges its organic group for the halide on the palladium complex.[8]
-
Reductive Elimination : The final step involves the coupling of the two organic partners (the pyrazine and the R' group) from the palladium(II) intermediate. This forms the desired carbon-carbon bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.
Reagents and Conditions Summary
| Component | Role | Example Reagent | Equivalents | Mol % |
| Substrate | Electrophile | This compound | 1.0 | - |
| Coupling Partner | Nucleophile | Phenylboronic Acid | 1.2 - 1.5 | - |
| Catalyst | Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ | - | 2 - 5 |
| Base | Activator | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | - |
| Solvent System | Reaction Medium | 1,4-Dioxane / Water | 4:1 to 5:1 (v/v) | - |
| Temperature | - | - | 80 - 100 °C | - |
| Time | - | - | 4 - 24 h | - |
Step-by-Step Procedure
-
Reaction Setup :
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1][2]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.
-
Seal the flask with a rubber septum or cap.
-
-
Inert Atmosphere :
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[9]
-
-
Solvent Addition :
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.[1] Degassing the solvent by sparging with argon for 15-20 minutes prior to use is highly recommended.[10]
-
-
Reaction Execution :
-
Work-up :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.[11]
-
-
Purification :
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2][11]
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure product.
-
Optimization and Key Parameter Insights
The success of the Suzuki coupling with heteroaromatic halides often depends on the careful selection of reaction parameters.
-
Catalyst and Ligand Selection : While standard catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective, challenging couplings may benefit from more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[8][12] These ligands can promote the oxidative addition and reductive elimination steps.[13] For aryl chlorides, which are less reactive than bromides, more active catalyst systems are typically required.[3][9]
-
The Role of the Base : The base is not merely a spectator; it is critical for activating the boronic acid for transmetalation.[8] Inorganic bases are common, with carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being widely used.[3][5] Cesium carbonate is often employed for difficult couplings due to its high solubility and basicity. The choice of base can also influence side reactions like protodeboronation.[9]
-
Solvent System : A mixture of an organic solvent and water is typical.[1] Solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene help solubilize the organic reagents and the palladium complex, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3][8]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded or oxidized).[9]2. Insufficiently inert atmosphere (oxygen present).[9][13]3. Poor choice of base or solvent, leading to low solubility or reactivity.[9] | 1. Use fresh, high-quality catalyst and ligands. Consider a more robust precatalyst.2. Ensure thorough degassing of the reaction vessel and solvents.[13]3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and solvent systems. |
| Protodeboronation | 1. The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom.2. Reaction temperature is too high or reaction time is too long.[9]3. Base is too harsh or water content is excessive.[13] | 1. Use a more stable boronate ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[3][9]2. Attempt the reaction at a lower temperature.3. Use a milder base (e.g., KF or K₃PO₄).[9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[3][13]2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Ensure rigorous exclusion of air through proper degassing techniques.[13]2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for the reduction of the Pd(II) precatalyst. |
| Dehalogenation of Starting Material | 1. The bromo-substituent is replaced by a hydrogen atom.2. Side reaction promoted by certain bases or impurities. | 1. Screen different bases; sometimes a weaker base can mitigate this issue.2. Ensure high purity of all reagents and solvents. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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The Versatile Role of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on a pyrazine core provides a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The electron-deficient nature of the pyrazine ring, further modulated by its substituents, dictates its reactivity and makes it an ideal substrate for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of drug discovery and development. Notably, this intermediate has been instrumental in the synthesis of antiviral agents, including analogues of Favipiravir, and holds promise for the development of novel kinase inhibitors.[1][2][3][4]
Chemical Profile and Reactivity
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₃ | [5] |
| Molecular Weight | 247.05 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 259794-06-4 | [6] |
The reactivity of this compound is primarily centered around the C6-bromine bond, which is susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The methoxy group at the C3 position and the methyl carboxylate at the C2 position are electron-withdrawing, further activating the C6 position for nucleophilic attack.
Core Applications in Medicinal Chemistry
The strategic placement of reactive sites on this compound allows for its elaboration into a diverse array of molecular architectures. Key applications include its use as a scaffold in the development of antiviral drugs and kinase inhibitors.
Synthesis of Antiviral Agents: The Favipiravir Analogue Case
Favipiravir (T-705) is a potent antiviral drug that has demonstrated activity against a broad spectrum of RNA viruses.[1][2][7] The pyrazine core is essential for its biological activity. This compound serves as a key intermediate for the synthesis of Favipiravir analogues, where the bromine atom can be replaced with various functional groups to explore structure-activity relationships (SAR).
Development of Kinase Inhibitors
The pyrazine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3][8] The 2,6-disubstituted pyrazine motif, readily accessible from this compound, is particularly prevalent in inhibitors of kinases such as CK2 and PIM.[3][4]
Key Synthetic Transformations and Protocols
The utility of this compound is realized through several powerful synthetic methodologies. The following sections provide detailed, field-proven protocols for these transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The C-Br bond at the 6-position of the pyrazine ring is an excellent handle for these transformations.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[9][10] This reaction is invaluable for introducing aryl or heteroaryl moieties at the 6-position of the pyrazine ring.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Causality and Insights:
-
The use of a palladium(II) precatalyst like Pd(dppf)Cl₂ is common; it is reduced in situ to the active Pd(0) species.
-
The dppf ligand is a robust ferrocene-based phosphine that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Potassium carbonate is a crucial base required to activate the boronic acid for transmetalation.[11]
-
The addition of water to the dioxane solvent system often improves the solubility of the base and can accelerate the reaction.
-
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling an amine with an aryl halide.[12][13][14] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyrazine scaffold.
Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
Xantphos (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox and add anhydrous toluene and the primary amine via syringe under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Causality and Insights:
-
Pd₂(dba)₃ is a common Pd(0) source.[15]
-
Xantphos is a bulky, electron-rich biphenylphosphine ligand that promotes the reductive elimination step and is effective for a broad range of amines.
-
NaOtBu is a strong, non-nucleophilic base necessary for the deprotonation of the amine in the catalytic cycle.[15] The reaction must be conducted under strictly anhydrous and inert conditions as both the catalyst and the base are sensitive to air and moisture.
-
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[16][17] This reaction is ideal for installing alkynyl functionalities, which can serve as handles for further diversification, for instance, through click chemistry.
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 mmol, 0.06 equiv)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter to remove the triethylammonium bromide salt.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Causality and Insights:
-
The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17]
-
Triethylamine acts as both the base to deprotonate the alkyne and as the solvent.
-
The reaction is typically run under mild, room temperature conditions.[16]
-
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr).[18][19][20][21] This allows for the direct displacement of the bromide by strong nucleophiles.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Protocol 4: SNAr with an Alkoxide
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sodium methoxide (1.5 mmol, 1.5 equiv)
-
Anhydrous methanol (5 mL)
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality and Insights:
-
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[21]
-
The presence of the electron-withdrawing ester and the pyrazine nitrogen atoms stabilizes the negative charge in the Meisenheimer complex, facilitating the reaction.[18][20]
-
The reaction is typically driven to completion by heating.
-
Conclusion and Future Outlook
This compound is a testament to the power of heterocyclic scaffolds in medicinal chemistry. Its well-defined reactivity allows for predictable and efficient synthetic diversification, making it a valuable tool for generating libraries of novel compounds for biological screening. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile building block in their quest for new therapeutics. As our understanding of disease biology deepens, the strategic application of such key intermediates will undoubtedly continue to fuel the engine of drug discovery.
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
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Scientific Update. (2020). Favipiravir and the battle against COVID-19. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (2011). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. [Link]
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Goryaev, M. A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(2), 4-19. [Link]
- CoLab. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
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PubMed. (2015). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]
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ResearchGate. (2022). The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
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Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature chemistry, 10(9), 917–923. [Link]
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Mitchell, P. G., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
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ChemUniverse. (n.d.). methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate. [Link]
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Riera, A., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical communications (Cambridge, England), 56(75), 11086–11089. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules (Basel, Switzerland), 29(18), 4381. [Link]
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RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Brehmer, D., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & medicinal chemistry letters, 96, 129505. [Link]
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 18(17), 6236–6250. [Link]
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Smith, A. M., et al. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. [Link]
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Sweeny, D. C., et al. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules (Basel, Switzerland), 28(18), 6542. [Link]
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Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules (Basel, Switzerland), 26(16), 4823. [Link]
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Application Notes & Protocols: A Scientist's Guide to Derivatizing Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Abstract
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its strategically positioned bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of diverse pyrazine derivatives via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By explaining the causality behind experimental choices and offering insights into reaction optimization, this document aims to empower scientists to efficiently generate novel molecular entities for downstream applications.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide spectrum of biological activities, including roles as kinase inhibitors, antibacterial agents, and antiviral compounds. This compound (CAS 259794-06-4) is a particularly valuable starting material due to its trifunctional nature: the bromo substituent for cross-coupling, the ester for amide bond formation, and the methoxy group for potential nucleophilic substitution or electronic modulation.[1][2]
This guide focuses on the three most powerful and widely adopted palladium-catalyzed cross-coupling reactions for derivatizing the C6-position of the pyrazine core. Understanding and mastering these protocols enables the rapid generation of compound libraries with diverse C-C and C-N bonds, which is essential for structure-activity relationship (SAR) studies.
Core Synthetic Strategies: Derivatization via Cross-Coupling
The bromine atom on the pyrazine ring is readily susceptible to palladium-catalyzed cross-coupling reactions. The general workflow involves the reaction of the aryl bromide with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.
Caption: High-level workflow for derivatizing the starting material.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds between aryl or vinyl groups.[3][4] It involves the coupling of the bromopyrazine with an organoboron species, typically a boronic acid or a boronate ester.
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6] Key steps are the oxidative addition of the bromopyrazine to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid (facilitated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[3]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or Vinyl Boronic Acid (or boronate ester)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[7]
-
1,4-Dioxane and Water (degassed)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[7]
-
Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value | Rationale / Notes |
| Boronic Acid | 1.1 - 1.5 equiv. | A slight excess ensures complete consumption of the starting bromide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust and common catalyst. Other Pd sources and ligands can be used.[7] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | K₃PO₄ is often used for more challenging couplings.[7] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | The water is essential for the catalytic cycle. Solvents must be degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive coupling partners. |
| Expected Yield | 60 - 95% | Highly dependent on the specific boronic acid used. |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[8][9] This reaction has revolutionized the synthesis of anilines and their heteroaromatic analogues.
Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[8] A key difference is the formation of a palladium-amido complex after coordination of the amine and deprotonation by a strong, non-nucleophilic base.[10] The choice of ligand is paramount, especially for challenging substrates, as it influences the rate of both oxidative addition and reductive elimination.[10][11] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required for high efficiency.[11][12]
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or Secondary Amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos or (±)-BINAP (phosphine ligand)[11]
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)[11]
-
Anhydrous, degassed Toluene or Dioxane
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Reaction Setup (Glovebox Recommended): To an oven-dried vial or flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent and Amine Addition: Remove the vial from the glovebox, add anhydrous toluene (to ~0.1 M), followed by the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Seal the vessel tightly and heat with vigorous stirring at 90-110 °C. Monitor the reaction by LC-MS. Reactions are typically complete within 2-18 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography.
| Parameter | Recommended Value | Rationale / Notes |
| Amine | 1.1 - 1.5 equiv. | A slight excess is used. Volatile amines may require a sealed pressure vessel. |
| Catalyst System | Pd₂(dba)₃ / Xantphos or BINAP | The ligand is crucial. Screen different ligands for optimal results.[10][11] |
| Base | NaOt-Bu or Cs₂CO₃ (1.4-2.0 equiv.) | NaOt-Bu is a strong base suitable for many amines. Cs₂CO₃ is milder.[11] |
| Solvent | Anhydrous Toluene or Dioxane | The reaction is highly sensitive to air and moisture. |
| Temperature | 90 - 110 °C | Temperature should be optimized for the specific substrate combination. |
| Expected Yield | 50 - 90% | Yields are sensitive to the steric and electronic properties of the amine. |
Sonogashira Coupling: Introducing C(sp)–C(sp²) Linkages
The Sonogashira coupling is the most effective method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[13][14] This reaction is unique in that it typically employs a dual catalyst system of palladium and a copper(I) salt.[13]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the others, oxidative addition of the bromopyrazine to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[13] The final reductive elimination step yields the alkyne-substituted pyrazine and regenerates the Pd(0) catalyst. The use of a base, typically an amine like triethylamine (Et₃N), is essential both to deprotonate the alkyne and to act as a solvent.[15]
Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N) and an anhydrous solvent like THF or DMF[13][15]
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous THF or DMF (~0.2 M) followed by triethylamine (2.0-3.0 equiv).
-
Catalyst Addition: Under positive argon pressure, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%). The mixture often turns dark.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor progress by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and brine to remove amine salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Value | Rationale / Notes |
| Terminal Alkyne | 1.1 - 1.5 equiv. | Protects against alkyne homocoupling (Glaser coupling). |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (5-10 mol%) | The classic Sonogashira system. Copper-free versions exist but are less common.[13] |
| Base | Et₃N or Diisopropylamine (DIPEA) | Acts as both a base and often as a co-solvent.[15] |
| Solvent | THF, DMF, or neat amine | Must be anhydrous and degassed. |
| Temperature | 25 - 60 °C | Generally milder conditions than Suzuki or Buchwald-Hartwig couplings. |
| Expected Yield | 65 - 95% | This reaction is typically high-yielding for a broad range of alkynes. |
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to generate libraries of C-C and C-N linked derivatives. By understanding the principles behind each reaction and carefully controlling the experimental parameters, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development programs.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Kolarovic, A. et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. ePrints Soton. [Link]
-
Scheiner, P. et al. (2016). Sonogashira-type cross-coupling reactions of brominated syn-dithienopyrazines 14, 15, and 18. ResearchGate. [Link]
-
Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Royal Society of Chemistry (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
PubMed (2001). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ChemUniverse (n.d.). methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate. ChemUniverse. [Link]
-
MDPI (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 1. 259794-06-4|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
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- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate: A Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Pyrazine Core in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of clinically significant therapeutic agents. Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and kinase inhibitory effects. The strategic functionalization of the pyrazine core is therefore a cornerstone of many drug discovery programs, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide to the use of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate , a highly versatile and functionalized building block for the synthesis of novel bioactive molecules. We will delve into its chemical properties, explore its reactivity in key cross-coupling reactions, and provide detailed, field-proven protocols for its application in the synthesis of complex organic molecules.
Physicochemical Properties and Handling
This compound is a crystalline solid with the molecular formula C₇H₇BrN₂O₃ and a molecular weight of 247.05 g/mol .[2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 259794-06-4 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Dioxane) |
Safety and Handling: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.
Synthetic Utility: A Gateway to Diverse Chemical Space
The synthetic versatility of this compound stems from the presence of multiple reactive sites. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ester and methoxy groups can also be further manipulated to generate a diverse library of analogues.
The following sections provide detailed protocols for three of the most powerful and widely used cross-coupling reactions for the functionalization of this building block: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Stille coupling.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 6-position, providing access to a wide range of biaryl and vinyl-substituted pyrazine derivatives.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the bromo-pyrazine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Suzuki-Miyaura Coupling Workflow
Detailed Experimental Protocol: Synthesis of Methyl 6-(4-acetylphenyl)-3-methoxypyrazine-2-carboxylate
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-acetylphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Acetylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 247 mg, 1.0 mmol), 4-acetylphenylboronic acid (197 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome: This procedure typically provides the coupled product in good to excellent yield (70-90%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in many biologically active compounds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyrazine ring, providing access to a diverse range of N-substituted derivatives.
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a base and a suitable phosphine ligand.
Buchwald-Hartwig Amination Workflow
Detailed Experimental Protocol: Synthesis of Methyl 6-(morpholino)-3-methoxypyrazine-2-carboxylate
This protocol outlines a typical Buchwald-Hartwig amination using morpholine as the amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube. Add this compound (247 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (131 µL, 1.5 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-arylated product.
Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and promoting the reaction.
Application Protocol 3: Stille Cross-Coupling for C-C Bond Formation with Organostannanes
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation, particularly when the corresponding boronic acid is unstable or difficult to prepare. It utilizes organostannane reagents as the coupling partners.
Reaction Principle: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane.
Detailed Experimental Protocol: Synthesis of Methyl 3-methoxy-6-(thiophen-2-yl)pyrazine-2-carboxylate
This protocol provides a representative example of a Stille coupling with 2-(tributylstannyl)thiophene.
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (247 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.
-
Reagent Addition: Add anhydrous DMF (5 mL) followed by 2-(tributylstannyl)thiophene (410 mg, 1.1 mmol) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous potassium fluoride solution (to remove tin byproducts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Case Study: The Pyrazine Scaffold in Antiviral Drug Development
The pyrazine nucleus is a key component of several important antiviral agents. For instance, the antiviral drug Favipiravir , used for the treatment of influenza, features a functionalized pyrazine-2-carboxamide core. While not directly synthesized from this compound, its synthesis often involves a closely related intermediate, methyl 3-amino-6-bromopyrazine-2-carboxylate. This highlights the importance of substituted bromopyrazines as key building blocks in the rapid and efficient synthesis of complex, biologically active molecules. The methodologies described in this application note provide a direct and versatile route to a wide range of pyrazine derivatives with potential therapeutic applications.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized pyrazine derivatives. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, provides a powerful platform for the generation of molecular diversity in drug discovery and materials science. The detailed protocols provided herein serve as a practical guide for researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of novel bioactive molecules.
References
- D. S. D. S. de Melo, T. A. D. S. de Oliveira, and R. O. de Macedo, "Pyrazine and its derivatives: a review on the recent advances in their synthesis and biological activities," RSC Advances, vol. 11, no. 1, pp. 1-24, 2021.
-
Alfa Chemistry. (2023). This compound. Retrieved from [Link]
- M. B. Gawande, V. D. B. Bonifácio, R. Luque, P. S. Branco, and R. S. Varma, "Benign by design: catalyst-free in-water, on-water green chemical methodologies," Chemical Society Reviews, vol. 42, no. 12, pp. 5522-5551, 2013.
- A. A. K. Al-Amiery, Y. K. Al-Majedy, H. H. Al-Juboori, and A. A. H. Kadhum, "Synthesis, characterization, and antioxidant activity of novel pyrazine derivatives," Journal of Chemistry, vol. 2013, Article ID 493018, 7 pages, 2013.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- S. L. Buchwald and J. F. Hartwig, "Palladium-catalyzed amination of aryl halides and sulfonates," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008.
- A. F. Littke and G. C. Fu, "Palladium-catalyzed coupling reactions of aryl chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002.
- V. Farina, V. Krishnamurthy, and W. J. Scott, "The Stille reaction," Organic Reactions, vol. 50, pp. 1-652, 1997.
- T. J. Donohoe, K. M. P. Wheelhouse, and P. D. Johnson, "Recent advances in the development and application of the Stille cross-coupling reaction," Chemical Society Reviews, vol. 40, no. 10, pp. 5059-5074, 2011.
Sources
Application Notes and Protocols: A Detailed Guide to the Amination of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Introduction: The Significance of Aminated Pyrazines in Modern Chemistry
Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their presence in numerous biologically active compounds and functional materials. The introduction of an amino group onto the pyrazine ring, particularly at the C6 position, can significantly modulate the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule. This modification is a key step in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors, and other high-value chemical entities.
The target molecule of this guide, methyl 6-amino-3-methoxypyrazine-2-carboxylate, is a valuable building block. Its synthesis via the amination of methyl 6-bromo-3-methoxypyrazine-2-carboxylate presents a common challenge in contemporary organic synthesis: the formation of a carbon-nitrogen bond on an electron-deficient heterocyclic system. Traditional methods for this transformation often require harsh conditions and suffer from limited substrate scope.
The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] This powerful methodology offers a mild and highly versatile approach to C-N bond formation, tolerating a wide range of functional groups and enabling the coupling of various aryl halides with a plethora of nitrogen nucleophiles.[1] This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of this compound, leveraging an ammonia surrogate to yield the desired primary amine. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction and to empower researchers to adapt and troubleshoot the procedure for their specific needs.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination of the desired aminated product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst, facilitating both the oxidative addition and the reductive elimination steps.[1]
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol is designed as a starting point and may require optimization for specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Supplier | Notes |
| This compound | 129969-76-2 | 247.04 | Commercially available | Starting material. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Commercially available | Catalyst precursor. Handle with care as it is a sensitizer.[3][4][5] |
| Xantphos | 161265-03-8 | 578.68 | Commercially available | Ligand. Air-stable, but best handled under an inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Commercially available | Strong base. Highly hygroscopic and reacts violently with water.[1][6][7][8][9] |
| Benzophenone Imine | 1013-88-3 | 181.24 | Commercially available | Ammonia surrogate. |
| Anhydrous Toluene | 108-88-3 | 92.14 | Commercially available | Reaction solvent. Use a dry, degassed solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | Commercially available | For work-up. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Prepared in-house | For quenching the reaction. |
| Saturated Aqueous Sodium Chloride (Brine) | 7647-14-5 | 58.44 | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | Commercially available | Drying agent. |
| Celite® | 61790-53-2 | N/A | Commercially available | Filtration aid. |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | Commercially available | For purification. |
Equipment
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Reflux condenser
-
Schlenk line or glovebox for inert atmosphere operations
-
Septa and needles
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
NMR spectrometer and Mass spectrometer for product characterization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, especially when the active catalyst is formed. All steps should be performed under an inert atmosphere of argon or nitrogen.[10]
-
Reagent Handling:
-
Palladium(II) acetate: May cause skin and eye irritation and allergic reactions. Avoid inhalation of dust.[3][4][5]
-
Sodium tert-butoxide: Corrosive and reacts violently with water. It is also flammable. Handle in a glovebox or under a stream of inert gas.[1][6][7][8][9]
-
Phosphine ligands (e.g., Xantphos): While many modern phosphine ligands are air-stable solids, they can be harmful if inhaled or absorbed through the skin. It is good practice to handle them in a well-ventilated area or fume hood.[11][12][13][14][15]
-
Toluene: Flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, consider adding the reagents portion-wise and monitoring the internal temperature.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (2.0 equiv) to the flask. The order of addition of the solid reagents is not critical, but it is good practice to add the base last before sealing the flask.
-
Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
To the flask containing the solids, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the starting material) via a syringe.
-
Add benzophenone imine (1.2 equiv) via a syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional diethyl ether or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate (the imine).
-
-
Hydrolysis of the Imine:
-
Dissolve the crude imine in tetrahydrofuran (THF).
-
Add 2 M hydrochloric acid and stir the mixture at room temperature for 1-2 hours, or until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield methyl 6-amino-3-methoxypyrazine-2-carboxylate as a solid.
-
Characterization of Methyl 6-amino-3-methoxypyrazine-2-carboxylate
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Expected to be a solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the pyrazine proton, a singlet for the methoxy protons, a singlet for the ester methyl protons, and a broad singlet for the amino protons.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of signals corresponding to the carbons of the pyrazine ring, the methoxy group, the ester carbonyl, and the ester methyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
-
Purity (HPLC/LC-MS): The purity of the final compound should be assessed by HPLC or LC-MS.
Note: While a direct literature spectrum for the target molecule was not found, characterization data for the closely related "Methyl 5-amino-6-methoxypyrazine-2-carboxylate" is available and can serve as a reference.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, poor quality reagents/solvent, insufficient inert atmosphere. | Ensure all reagents are pure and the solvent is anhydrous and degassed. Use fresh catalyst and base. Improve the inert atmosphere technique (e.g., use a glovebox). |
| Inappropriate ligand or base. | Screen different ligands (e.g., BINAP, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). | |
| Formation of side products | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction closely to avoid over-running. |
| Competing side reactions (e.g., hydrodehalogenation). | Adjust the catalyst/ligand ratio. Ensure the base is of high purity. | |
| Difficult purification | Co-elution of product with impurities or ligand. | Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider recrystallization as an alternative purification method. |
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of methyl 6-amino-3-methoxypyrazine-2-carboxylate from its corresponding bromo-precursor. The protocol detailed in this application note provides a comprehensive guide for researchers in the fields of drug discovery and materials science. By understanding the underlying principles of the reaction and paying close attention to the experimental details, particularly the maintenance of an inert atmosphere and the purity of the reagents, scientists can successfully synthesize this valuable building block and other related aminated heterocycles. The provided troubleshooting guide should assist in overcoming common challenges encountered during the reaction optimization process.
References
- Arora, A. (n.d.). Material Safety Data Sheet - Palladium Acetate (48% Pd).
-
Various Authors. (2021, February 22). Sodium tert-butoxide: what are safety rules and precautions? ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
-
Loba Chemie. (2019, March 7). PALLADIUM (II) ACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Gelest, Inc. (2014, December 30). SODIUM t-BUTOXIDE Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). SODIUM TERT-BUTOXIDE EXTRA PURE MSDS. Retrieved from [Link]
- The Royal Society of Chemistry. (2019). Supporting Information.
-
Air Liquide. (2023, January 21). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
- TCI Chemicals. (2025, February 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET.
-
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Scalable synthesis route for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate derivatives
Application Note & Protocol
A Scalable, High-Yield Synthesis Route for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate and Its Derivatives
Abstract
Pyrazine-based heterocyclic compounds are foundational scaffolds in modern drug discovery, with derivatives exhibiting a wide range of biological activities.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of complex molecules in medicinal chemistry and materials science due to its strategically placed functional groups.[2] This application note provides a comprehensive, scalable, and robust two-step synthetic route starting from the commercially available precursor, Methyl 3-hydroxypyrazine-2-carboxylate. The protocol details an efficient O-methylation followed by a highly regioselective bromination. The rationale behind key experimental choices, process optimization, and safety considerations are discussed to ensure reproducibility and facilitate scale-up for industrial applications.[3][4]
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its two nitrogen atoms at the 1 and 4 positions create a unique electronic profile, acting as hydrogen bond acceptors and influencing the molecule's overall polarity, solubility, and metabolic stability. Functionalization of the pyrazine core allows for precise modulation of these properties. The target compound, this compound, features three distinct functional handles:
-
Methyl Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications.[5][6]
-
Methoxy Group (C3): An electron-donating group that influences the ring's reactivity and can serve as a key pharmacophoric element.[7]
-
Bromo Group (C6): A versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or other functionalities.[8][9]
This guide presents a validated, scalable pathway designed for efficiency and high purity, moving from a readily available starting material to the target molecule.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence that prioritizes scalability, reagent availability, and operational simplicity. The pathway begins with the O-methylation of Methyl 3-hydroxypyrazine-2-carboxylate, followed by a regioselective bromination at the C6 position.
Caption: Overall two-step synthesis pathway.
Experimental Protocols & Mechanistic Insights
Step 1: O-Methylation of Methyl 3-hydroxypyrazine-2-carboxylate
Causality Behind Experimental Choices: The conversion of a hydroxypyrazine to a methoxypyrazine is a critical step.[10] We employ dimethyl sulfate (DMS) as the methylating agent due to its high reactivity and cost-effectiveness for large-scale synthesis. Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and easily removable base to deprotonate the weakly acidic hydroxyl group. Acetone is the solvent of choice because it is effective at solubilizing the reactants, has an appropriate boiling point for the reaction, and simplifies work-up through simple evaporation.
Protocol:
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 3-hydroxypyrazine-2-carboxylate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone to form a slurry (approx. 10 mL per gram of starting material). Add finely ground anhydrous potassium carbonate (2.5 eq).
-
Reagent Addition: Begin vigorous stirring. Slowly add dimethyl sulfate (1.2 eq) dropwise via a syringe or dropping funnel over 20-30 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid cake with a small amount of acetone.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Methyl 3-methoxypyrazine-2-carboxylate as a crystalline solid.
Step 2: Regioselective Bromination of Methyl 3-methoxypyrazine-2-carboxylate
Authoritative Grounding & Mechanistic Rationale: Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. However, the presence of the powerful electron-donating methoxy (-OCH₃) group at the C3 position strongly activates the ring towards substitution. According to established principles of electrophilic substitution, the -OCH₃ group is an ortho, para-director, activating the C4 and C6 positions. The methyl ester (-COOCH₃) group at C2 is a deactivating, meta-director, which also directs towards the C4 and C6 positions. The C6 position is sterically more accessible than the C4 position, which is sterically hindered between two substituents. Therefore, electrophilic bromination is overwhelmingly selective for the C6 position.[11][12] We use N-Bromosuccinimide (NBS) as the brominating agent; it is a solid, making it safer and easier to handle on a large scale compared to liquid bromine.[13]
Caption: Workflow for the regioselective bromination step.
Protocol:
-
Reactor Setup: In a flask protected from light, dissolve Methyl 3-methoxypyrazine-2-carboxylate (1.0 eq) in acetonitrile (15 mL per gram).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
-
Quenching: Dilute the residue with ethyl acetate and wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization (e.g., from isopropanol) or by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation & Expected Outcomes
The following table summarizes the typical parameters and expected results for this synthetic sequence on a laboratory scale. These parameters can serve as a baseline for process optimization and scale-up.
| Parameter | Step 1: O-Methylation | Step 2: Bromination |
| Key Reagents | Dimethyl sulfate, K₂CO₃ | N-Bromosuccinimide |
| Solvent | Acetone | Acetonitrile |
| Temperature | Reflux (~56°C) | Room Temperature (20-25°C) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Product Form | Crystalline Solid | Crystalline Solid |
| Purification | Recrystallization | Recrystallization / Chromatography |
Safety & Handling
-
Dimethyl Sulfate (DMS): EXTREMELY TOXIC AND CARCINOGENIC. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. Have a DMS quench solution (e.g., concentrated ammonia) readily available.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin. Handle in a well-ventilated area or fume hood.
-
Solvents: Acetone and acetonitrile are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
Conclusion
This application note outlines a highly efficient, scalable, and economically viable synthesis of this compound. The protocols are built on well-established, reliable chemical transformations and provide a clear rationale for the chosen conditions. By explaining the mechanistic underpinnings of the high regioselectivity in the bromination step, this guide equips researchers and process chemists with the necessary tools to confidently produce this valuable intermediate for applications in drug discovery and development.
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Pro-Chem. (n.d.). Understanding Pyrazine Derivatives: Synthesis and Applications. Retrieved from [Link]
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High-throughput screening of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate analogs
An Application Note and Protocol for the High-Throughput Screening of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate Analogs
Authored by a Senior Application Scientist
Abstract
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] this compound serves as a versatile chemical intermediate, providing multiple reaction handles for the generation of diverse analog libraries. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify biologically active analogs derived from this core structure. We detail a robust framework encompassing assay development, a detailed HTS protocol, and a rigorous hit validation cascade designed to minimize false positives and deliver high-quality chemical matter for downstream hit-to-lead optimization.[4]
Introduction: The Significance of the Pyrazine Core in Drug Discovery
Pyrazine and its derivatives are six-membered aromatic heterocycles that play a crucial role in modern drug discovery.[1][2] Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them attractive components in the design of novel therapeutics.[5] The target molecule, this compound, and its analogs are of particular interest. The bromo-substituent offers a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester can be readily converted to amides, enabling the rapid creation of a large and structurally diverse compound library.[6][7] Such libraries are essential for HTS campaigns, which aim to rapidly screen tens of thousands to millions of compounds to identify those that modulate a specific biological target.[8][9]
This guide will use the example of screening for inhibitors of a hypothetical protein kinase, "Kinase-X," a common target class in oncology and immunology, to illustrate the principles and protocols.
Assay Development and Miniaturization: The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[10] The primary goal is to create a test system that is amenable to automation and miniaturization into 384- or 1536-well microplate formats to conserve reagents and compound stocks.[11][12]
Rationale for Assay Selection
For screening kinase inhibitors, several assay formats are available. A homogenous (no-wash) format is highly preferred for HTS due to its simplicity and speed. We will utilize a fluorescence polarization (FP) based assay.
-
Causality: The choice of an FP assay is deliberate. It is a competition-based assay where a fluorescently labeled tracer molecule (a known ligand for Kinase-X) is displaced by an active inhibitor from the compound library. This displacement causes a decrease in the polarization of the emitted light, a signal that is easily and rapidly detected by a plate reader. This format avoids common interferences from colored or fluorescent compounds that can plague simple fluorescence intensity or absorbance assays.
Miniaturization and Optimization Protocol
Objective: To adapt the FP assay to a low-volume 384-well format and determine optimal reagent concentrations.
Materials:
-
Kinase-X enzyme
-
Fluorescently labeled tracer ligand
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Positive Control (e.g., Staurosporine, a known broad-spectrum kinase inhibitor)
-
Negative Control (DMSO, vehicle)
-
Low-volume 384-well black plates
Protocol:
-
Tracer Concentration Determination: Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed, low concentration of Kinase-X to determine the Kd (dissociation constant). The optimal tracer concentration for the HTS is typically at or below the Kd to ensure sensitive detection of competitive inhibitors.
-
Enzyme Concentration Optimization: Titrate Kinase-X against the chosen tracer concentration. The goal is to find the lowest enzyme concentration that yields a stable and robust FP signal window (the difference between bound and free tracer).
-
DMSO Tolerance: Evaluate the assay's performance in the presence of increasing concentrations of DMSO (0.1% - 2%). HTS campaigns typically run at a final DMSO concentration of <1%, so it is critical to ensure the assay is not inhibited by the compound vehicle.[11]
-
Z'-Factor Calculation: Once optimal concentrations are set, perform a test run on a full 384-well plate.[12] Fill half the wells with the positive control and the other half with the negative control (DMSO). The Z'-factor is calculated using the means (μ) and standard deviations (σ) of both controls:
-
Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|
-
Trustworthiness: An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[12] This calculation is a self-validating step that must be passed before committing to a full-scale screen.
-
The High-Throughput Screening Workflow
This section details the step-by-step protocol for executing the primary screen of the pyrazine analog library.
Caption: High-Throughput Screening (HTS) Workflow.
Detailed HTS Protocol
Objective: To screen the entire pyrazine analog library against Kinase-X to identify primary "hits."
Protocol:
-
Library Preparation: The library of this compound analogs is prepared in 384-well source plates, typically at a stock concentration of 10 mM in 100% DMSO.
-
Assay Plate Stamping: Using non-contact acoustic dispensing technology (e.g., Echo acoustic liquid handler), transfer 50 nL of each compound from the source plates into the 384-well black assay plates. This results in a final screening concentration of 10 µM in a typical 50 µL assay volume. Also, dispense positive and negative controls into dedicated columns on each plate.
-
Reagent Addition: Using a multi-channel liquid dispenser, add 25 µL of a 2X solution of Kinase-X enzyme to all wells.
-
Incubation: Briefly centrifuge the plates to mix, then incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Tracer Addition: Add 25 µL of a 2X solution of the fluorescent tracer to all wells. The final assay volume is now 50 µL.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plates on a fluorescence polarization-capable plate reader.
-
Data Analysis & Hit Identification:
-
Data Normalization: Raw FP values are normalized for each plate. The average signal from the negative control (DMSO) wells is set as 0% inhibition, and the average signal from the positive control wells is set as 100% inhibition.
-
Hit Criteria: A primary "hit" is defined as any compound that exhibits an inhibition value greater than three standard deviations from the mean of the negative controls (e.g., >50% inhibition).
-
Hit Validation Cascade: From Actives to Validated Hits
A primary HTS campaign will inevitably identify compounds that are not true inhibitors; these are known as false positives.[13] Pan-Assay Interference Compounds (PAINS), aggregators, or compounds that interfere with the assay technology are common culprits. A rigorous hit validation cascade is essential to eliminate these artifacts.[4][13]
Caption: The Hit Validation and Triage Cascade.
Hit Validation Protocols
-
Confirmation Screening:
-
Rationale: To confirm the activity of the primary hits and eliminate errors from compound handling or storage. Hits are re-ordered as fresh, dry powders and re-tested in the primary assay at the same single concentration.
-
-
Dose-Response Analysis:
-
Protocol: Confirmed hits are tested in an 8-point, 3-fold serial dilution (e.g., from 100 µM to 0.045 µM) in the primary FP assay.
-
Data Output: This generates an IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited), providing a quantitative measure of the compound's potency.
-
-
Orthogonal Assay:
-
Rationale: To ensure the observed activity is not an artifact of the FP assay technology. An orthogonal assay uses a different detection method. For a kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice. It measures the phosphorylation of a substrate, which is a direct measure of enzymatic activity rather than competitive binding.
-
Trustworthiness: A compound that is active in both the primary FP and orthogonal TR-FRET assays has a much higher probability of being a true inhibitor of the target protein.[4]
-
-
Cell-Based Assay:
-
Rationale: To determine if the compound is active in a more physiologically relevant environment. A cell-based target engagement assay (e.g., NanoBRET™) can confirm that the compound enters the cell and binds to Kinase-X. This step also provides an initial assessment of cytotoxicity.
-
Data Presentation and Preliminary SAR
After the validation cascade, the data for the confirmed hits can be summarized.
Table 1: Summary of Validated Hit Properties
| Compound ID | Structure | HTS Inhibition (%) | FP IC₅₀ (µM) | TR-FRET IC₅₀ (µM) | Cell Target Engagement EC₅₀ (µM) |
| PZA-001 | (Structure Image) | 85.2 | 1.2 | 1.5 | 5.8 |
| PZA-002 | (Structure Image) | 91.5 | 0.8 | 0.9 | 4.1 |
| PZA-003 | (Structure Image) | 78.9 | 5.6 | 6.1 | > 50 |
| PZA-004 | (Structure Image) | 65.1 | 15.3 | 18.2 | > 50 |
Data are hypothetical and for illustrative purposes only.
Preliminary Structure-Activity Relationship (SAR): From the hypothetical data, we can draw early conclusions. For instance, if PZA-001 and PZA-002 share a common structural feature (e.g., a specific aromatic ring attached via an amide linkage) that is absent in PZA-003 and PZA-004, this suggests that this feature may be important for potency. This analysis, even at an early stage, provides crucial guidance for the medicinal chemistry team to design the next generation of more potent and selective analogs.[13]
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of analog libraries derived from this compound. By integrating rational assay design, meticulous execution of the HTS workflow, and a stringent, multi-step hit validation cascade, researchers can confidently identify high-quality, validated hits. This structured approach maximizes the efficiency of the drug discovery process and provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns.[4]
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Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. (2021). PubMed. [Link]
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An expeditious route toward pyrazine-containing nucleoside analogues. (n.d.). PubMed. [Link]
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Laboratory techniques for handling and storing Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Abstract
This document provides a comprehensive guide to the laboratory handling, storage, and application of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS No: 259794-06-4). This versatile heterocyclic compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably the antiviral drug Favipiravir.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, scientific integrity, and procedural accuracy. The information herein is a synthesis of established chemical safety principles, literature-derived protocols, and best practices for handling halogenated heterocyclic compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 259794-06-4 | [3] |
| Molecular Formula | C₇H₇BrN₂O₃ | [3] |
| Molecular Weight | 247.05 g/mol | [3] |
| Appearance | White to off-white solid | Not explicitly stated, but typical for similar compounds |
| Storage Temperature | 2-8°C, sealed, away from moisture | Not explicitly stated, but recommended for similar compounds |
Safety, Handling, and Personal Protective Equipment (PPE)
Hazard Identification
Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Precautionary Measures and PPE
Adherence to the following precautionary measures is mandatory when handling this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield (European Standard EN 166).[4][7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if they become contaminated.
-
Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. In situations where dust or aerosols may be generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
-
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the laboratory.[4]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Storage and Stability
Proper storage of this compound is crucial to maintain its purity and stability.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 2°C and 8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Stability: Pyrazine esters are generally stable at room temperature.[8] However, as a halogenated compound, it may be sensitive to light and moisture. The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions.[9][10][11]
Application Notes: Synthesis of Favipiravir Intermediate
This compound is a valuable intermediate in the synthesis of the antiviral drug Favipiravir (T-705).[4][12][13] The following protocol describes a general procedure for the fluorination of this compound, a key step in the Favipiravir synthesis pathway. This protocol is adapted from established methods for the nucleophilic aromatic substitution (SNAr) of bromopyrazine derivatives.[14]
Reaction Workflow
Caption: Workflow for the fluorination of this compound.
Experimental Protocol: Fluorination
This protocol outlines the nucleophilic aromatic substitution of the bromine atom with fluorine using potassium fluoride (KF).
Materials:
-
This compound
-
Anhydrous Potassium Fluoride (KF), spray-dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and anhydrous potassium fluoride (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5–1.0 M.[14]
-
Heat the reaction mixture to 120-150°C with vigorous stirring.[14]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fluorinated product.
Quality Control and Analytical Methods
The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be developed for purity assessment.[6][15] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like phosphate buffer) is a common starting point.[15][16] Detection can be performed using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.[8][17]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and its fragments.[8]
Waste Disposal
All waste containing this compound and other halogenated organic compounds must be treated as hazardous waste.[12]
Waste Segregation and Labeling
Caption: Waste disposal workflow for this compound.
Disposal Protocol
-
Collect Waste: Collect all waste containing this compound, including residual solids, reaction mixtures, and contaminated materials (e.g., gloves, filter paper), in a designated hazardous waste container.[18]
-
Segregate Waste: This waste must be segregated as "Halogenated Organic Waste."[12] Do not mix with non-halogenated organic waste or other incompatible waste streams.[18]
-
Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition.[18]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the full chemical name of all components.[12]
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from heat and ignition sources.[12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][19] Do not dispose of this chemical down the drain or in regular trash. [20]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Fluorination of Pyrazine Derivatives.
- BenchChem. (n.d.). Essential Guide to the Proper Disposal of 3-Bromopyridine-D4.
- Shi, F., Li, Z., Liu, G., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.
- Shi, F., Li, Z., Liu, G., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Current Trends in Biotechnology and Pharmacy. (n.d.). RP-HPLC Method for Determination of Favipiravir (RdRp of RNA Viruses) in Pharmaceutical Dosage Form.
- Ukaaz Publications. (2023). A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. Annals of Phytomedicine, 12(2), 309-316.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2013). Safety Data Sheet.
- BLD Pharm. (n.d.). 259794-06-4|this compound.
- Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Request PDF.
- YMER. (2024). Analytical method development and validation for the estimation of favipiravir in pharmaceutical dosage form by RP-HPLC.
- Alfa Chemistry. (2023). CAS 259794-06-4 this compound.
- ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- REVISTA DE CHIMIE. (n.d.). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20).
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- The Royal Society of Chemistry. (2023). One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2-pyrazinecarboxamide.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- UFZ. (n.d.). A safety and chemical disposal guideline for Minilab users.
- ChemicalBook. (n.d.). 6-BroMo-3-hydroxypyrazine-2-carboxylic acid(1260667-67-1) 1 H NMR.
- Amazon S3. (n.d.). This compound.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
- NIH. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.
- Alfa Chemistry. (2023). CAS 259794-06-4 this compound.
- ResearchGate. (2011). (PDF) Continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column.
- The Royal Society of Chemistry. (2022). Supplemental Information.
- ResearchGate. (n.d.). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
- ChemScene. (n.d.). 1934672-98-6 | 6-Bromo-3-methylpyrazine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-methoxy-pyrazine-2-carboxylic acid methyl ester | 259794-06-4.
- NIH. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
- YouTube. (2024). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. As a key intermediate in the production of antiviral agents like Favipiravir, the efficient synthesis of this molecule is of critical importance.[1][2]
Synthetic Strategy Overview
The synthesis of this compound can be approached through a multi-step process commencing with a commercially available starting material, 3-hydroxypyrazine-2-carboxylic acid. The general synthetic pathway involves three key transformations: esterification of the carboxylic acid, O-methylation of the hydroxyl group, and regioselective bromination of the pyrazine ring. The sequence of these steps is crucial for achieving high yields and minimizing byproduct formation.
Below is a graphical representation of the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Esterification of 3-Hydroxypyrazine-2-carboxylic Acid
Q1: My esterification reaction using the Fischer method is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion.[3][4][5][6][7] Here are some common culprits and potential solutions:
-
Inadequate Water Removal: The equilibrium of the Fischer esterification is driven by the removal of water.[6][7]
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a drying agent like molecular sieves in the reaction mixture.
-
-
Insufficient Acid Catalyst: A strong acid catalyst is necessary to protonate the carboxylic acid, making it more electrophilic.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
-
Suboptimal Reaction Conditions: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or temperature (reflux). Using a large excess of methanol can also shift the equilibrium towards the product.[5]
-
Q2: I am observing significant amounts of unreacted starting material when using the Steglich esterification method. Why is this happening?
A2: The Steglich esterification is a milder alternative to the Fischer method but can be sluggish with certain substrates.[8][9][10][11]
-
Insufficient Activation: The carboxylic acid may not be fully activated by DCC (N,N'-dicyclohexylcarbodiimide).
-
Formation of N-acylurea byproduct: A common side reaction in Steglich esterification is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further.[9]
-
Solution: The addition of DMAP is crucial to minimize this side reaction by acting as an acyl transfer agent.[9] Running the reaction at room temperature or below can also suppress this byproduct formation.
-
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | DCC/DMAP |
| Conditions | High temperature (reflux) | Room temperature |
| Byproducts | Water | Dicyclohexylurea (DCU), N-acylurea |
| Advantages | Inexpensive reagents | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh conditions, reversible | More expensive reagents, formation of DCU precipitate |
Caption: Comparison of Fischer and Steglich esterification methods.
Step 2: O-Methylation of Methyl 3-hydroxypyrazine-2-carboxylate
Q3: My O-methylation reaction is incomplete, and I am recovering a significant amount of the starting hydroxypyrazine.
A3: Incomplete O-methylation can stem from several factors related to the reagents and reaction conditions.
-
Weak Base: The base used may not be strong enough to fully deprotonate the hydroxyl group, which is necessary for the nucleophilic attack on the methylating agent.
-
Solution: Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile.[12]
-
-
Inactive Methylating Agent: The methylating agent may have degraded.
-
Solution: Use fresh, high-quality methyl iodide or dimethyl sulfate.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time to go to completion.
-
Solution: Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC.
-
Q4: I am observing the formation of a side product with a similar polarity to my desired product. What could it be?
A4: While less likely with a hydroxyl group, if any residual amino functionalities were present on the pyrazine ring from an alternative starting material, N-methylation could occur as a competing reaction. However, with the proposed starting material, a more likely scenario is the hydrolysis of the ester group if the reaction conditions are not strictly anhydrous, especially when using a hygroscopic base.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Sources
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
Technical Support Center: Purification of Crude Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Welcome to the Technical Support Center for the purification of crude Methyl 6-bromo-3-methoxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Pyrazine derivatives are key intermediates in the synthesis of numerous pharmaceuticals, making their purity paramount for successful downstream applications.[1] This document provides a practical, experience-driven approach to purification, focusing on the causality behind experimental choices to ensure robust and reproducible results.
Understanding the Chemistry: Potential Impurities
The purification strategy for this compound is intrinsically linked to the potential impurities generated during its synthesis. While specific byproducts depend on the exact synthetic route, common impurities in the synthesis of pyrazine carboxylates can include:
-
Starting Materials: Unreacted precursors are a common source of contamination.
-
Isomeric Byproducts: Incomplete or non-selective reactions can lead to the formation of isomers.
-
Hydrolysis Products: The ester group is susceptible to hydrolysis back to the carboxylic acid, particularly in the presence of water and acid or base.
-
Over-brominated or Under-brominated Species: Depending on the brominating agent and reaction control, products with multiple bromine atoms or no bromine atom may form.
-
Solvent Adducts and Reagent Residues: Residual solvents and leftover reagents can be trapped in the crude product.
A thorough understanding of the reaction mechanism is the first line of defense in predicting and addressing these impurities.
Purification Workflow: A Decision-Making Diagram
The choice of purification method depends on the nature and quantity of the impurities. The following diagram outlines a typical decision-making workflow for purifying crude this compound.
Sources
Common side reactions in the synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. The following content is structured in a question-and-answer format to directly address common challenges and side reactions encountered during the synthesis, providing both diagnostic insights and actionable protocols to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific, observable problems you might encounter in the lab. Each entry details the probable chemical cause and provides step-by-step solutions.
Q1: After the bromination step, my TLC plate shows the desired product spot, but also a significant, less polar spot and sometimes a third, even less polar spot. My final yield is low. What is happening?
A1: Probable Cause & Diagnosis
This pattern is highly indicative of over-bromination . The pyrazine ring, while generally electron-deficient, is activated by the methoxy group at the 3-position, which directs electrophilic substitution to the ortho and para positions (2, 4, and 6). While the 6-position is the target, aggressive bromination conditions can lead to the formation of di-brominated or even tri-brominated byproducts.
-
Desired Product: this compound
-
Side Product 1 (Less Polar): Methyl 5,6-dibromo-3-methoxypyrazine-2-carboxylate
-
Side Product 2 (Even Less Polar): Other poly-brominated species
The increased bromine content reduces the polarity of the molecule, causing it to travel further up the TLC plate.
Solution: Optimizing the Bromination Protocol
The key to preventing over-bromination is precise control over reaction conditions. The pyrazine ring's stability requires careful management of temperature and reagent stoichiometry.[1]
Recommended Protocol Adjustments:
-
Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of bromine. Use an ice/salt bath for better temperature management.
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid or dichloromethane) dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a pressure-equalizing dropping funnel. This prevents localized areas of high bromine concentration.
-
Stoichiometric Precision: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the brominating agent. Accurately determine the molar quantity of your starting material before beginning.
-
Quenching: Upon completion (monitored by TLC), quench the reaction promptly with a solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.
| Parameter | Standard Condition | Optimized Condition for High Selectivity |
| Temperature | Room Temperature | 0 - 5 °C |
| Bromine (equiv.) | >1.2 | 1.05 - 1.1 |
| Addition Time | < 30 minutes | 1 - 2 hours |
| Monitoring | Endpoint check | TLC monitoring every 30 minutes |
Q2: My crude product shows a significant byproduct that is highly polar and seems to be water-soluble or insoluble in my extraction solvent (e.g., DCM, EtOAc). What is this impurity?
A2: Probable Cause & Diagnosis
This is a classic case of ester hydrolysis . The methyl ester group is susceptible to cleavage back to the carboxylic acid, especially in the presence of moisture under either acidic or basic conditions. This can occur during the reaction itself if reagents are not anhydrous, or more commonly, during an aqueous workup.
-
Byproduct: 6-bromo-3-methoxypyrazine-2-carboxylic acid
The resulting carboxylic acid is significantly more polar than the ester and may form a salt (carboxylate), reducing its solubility in common organic solvents.[2]
Solution: Prevention and Remediation
-
Prevention:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents.
-
During workup, if an acidic or basic wash is required, perform it quickly and at low temperatures to minimize contact time. Neutralize the solution promptly.
-
-
Remediation Protocol (Re-esterification):
-
Isolate the crude product mixture containing the hydrolyzed acid.
-
Dissolve the mixture in anhydrous methanol (20 volumes).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 equiv) or thionyl chloride (SOCl₂, ~0.2 equiv).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the carboxylic acid spot by TLC.
-
Cool the reaction, neutralize carefully with a base like sodium bicarbonate solution, and re-extract the desired methyl ester product.
-
Q3: My mass spectrometry analysis shows the correct mass for the product, but also a significant peak at M-14, suggesting the loss of a methyl group. What could cause this?
A3: Probable Cause & Diagnosis
This fragmentation pattern suggests the presence of a demethylated byproduct , specifically 6-bromo-3-hydroxypyrazine-2-carboxylate.[3] The methoxy group (–OCH₃) can be cleaved to a hydroxyl group (–OH) under harsh acidic conditions, particularly in the presence of nucleophilic bromide ions (HBr), which can be generated in situ during bromination.
Solution: Mitigating Demethylation
-
Avoid Strong Protic Acids: If possible, use a bromination method that does not generate strong protic acids. N-Bromosuccinimide (NBS) in a non-protic solvent can sometimes be a milder alternative to Br₂ in acetic acid.
-
Use a Scavenger: Include a non-nucleophilic base, such as sodium acetate, in the reaction mixture to scavenge any HBr that forms.
-
Control Temperature: Higher temperatures can accelerate the demethylation side reaction. Adhering to the low-temperature conditions mentioned in Q1 is critical.
-
Purification: The hydroxyl byproduct is more polar than the desired methoxy product. It can typically be separated effectively using silica gel column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control during the entire synthesis? A: Moisture control. Water can initiate the hydrolysis of the ester (a major issue) and can also interfere with many brominating agents. Ensuring anhydrous conditions from start to finish will prevent the most common and difficult-to-remediate side reaction.
Q: How can I effectively remove the hydrolyzed carboxylic acid byproduct without re-esterification? A: A basic liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to form the sodium carboxylate salt, which is soluble in the aqueous layer. The desired ester will remain in the organic layer. Be aware that prolonged exposure to base can potentially hydrolyze more of the ester, so this process should be done efficiently.
Q: What are the best practices for storing the final product, this compound? A: The compound should be stored in a cool, dark, and dry place. An amber vial under an inert atmosphere (argon or nitrogen) is ideal. The bromo- and ester functional groups are sensitive to light and moisture over long periods.
Section 3: Visualization of Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the two most common side reactions discussed: over-bromination and ester hydrolysis.
Caption: Main vs. Side Reaction Pathways in the Synthesis.
References
-
Mager, H. I. X., & Berends, W. (1958). Pyrazines. Recueil des Travaux Chimiques des Pays-Bas, 77, 827. As cited in ScienceDirect, Pyrazines and Related Ring Structures. [Link]
-
Syam, Y. M., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Egyptian Journal of Chemistry, 64(9), 5035-5047. [Link]
-
BIOSYNCE. (2025, October 10). What are the side - reactions in pyrazine synthesis? Retrieved from BIOSYNCE Blog. [Link]
-
Othman, A. M., et al. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Fundamental and Applied Sciences, 11(4), 333-339. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Omic-chem. (n.d.). Understanding Pyrazine Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Bari, L. D., et al. (2010). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization. Journal of Labelled Compounds and Radiopharmaceuticals, 53(4), 200-204. [Link]
-
Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. PubChem Compound Database. Retrieved from [Link]
Sources
Technical Support Guide: Optimization of Suzuki Coupling for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, a challenging yet crucial transformation in modern synthesis.
The pyrazine core is an electron-deficient heteroaromatic system, which presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.[1][2] This guide is structured to address common issues from first principles, providing not just solutions but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the experimental setup.
Q1: My reaction shows low to no conversion of the starting material. What are the first things I should check?
A1: Low conversion often points to issues with the catalyst's activity or the reaction environment.
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen.[3] Ensure your solvents were properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[3][4][5]
-
Catalyst & Ligand Quality: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[4] Use a fresh batch of catalyst and ligand from a reliable supplier, stored under an inert atmosphere.
-
Reagent Purity: Verify the purity of your starting material and the boronic acid/ester. Boronic acids can dehydrate to form unreactive boroxine trimers or undergo protodeboronation.[4]
Q2: Which palladium catalyst and ligand combination is a good starting point for this electron-deficient substrate?
A2: For electron-deficient aryl halides like your pyrazine substrate, the oxidative addition step is generally facile.[6] The challenge often lies in the other steps of the catalytic cycle. Therefore, bulky and electron-rich ligands are highly recommended.
-
Recommended Systems: Buchwald-type biarylphosphine ligands such as SPhos or XPhos are excellent starting points.[3] These ligands stabilize the palladium center and promote the reductive elimination step.
-
Classic Alternatives: While systems like Pd(PPh₃)₄ can work, they often require higher temperatures and may be less efficient for challenging substrates.[7] PdCl₂(dppf) is another robust and versatile option.[7]
Q3: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
A3: Debromination (replacement of -Br with -H) is a common side reaction, especially with electron-poor aryl halides.[8] It can arise from hydride sources in the reaction mixture.
-
Milder Base: Strong bases can sometimes promote pathways leading to dehalogenation. Consider switching to a milder base like K₃PO₄ or Cs₂CO₃.[3]
-
Temperature Control: Lowering the reaction temperature may favor the desired cross-coupling pathway over the reduction pathway.
-
Efficient Catalyst System: Using a highly active catalyst system (e.g., a Buchwald ligand/precatalyst) can accelerate the cross-coupling to outcompete the debromination side reaction.[9]
Q4: The methyl ester on my pyrazine seems to be hydrolyzing. What's causing this and how do I prevent it?
A4: Ester hydrolysis is typically caused by using a strong, nucleophilic base (like NaOH or KOH) in combination with heat and the presence of water.
-
Choice of Base: Avoid strong hydroxide bases. Use carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄), which are sufficiently basic to promote transmetalation but are less nucleophilic.[7] Potassium fluoride (KF) can also be effective, especially in anhydrous conditions, as it activates the boronic acid without being strongly basic.[10]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water content can reduce the rate of hydrolysis.[11]
Part 2: In-Depth Troubleshooting Guide
When initial fixes are not sufficient, a more systematic approach is required. Use this guide to diagnose and solve persistent issues.
| Problem / Symptom | Potential Cause(s) | Recommended Solutions & Rationale |
| No Reaction (Starting material fully recovered) | 1. Inactive Catalyst: Pd(0) not formed or has decomposed. 2. Poor Reagent Quality: Degraded boronic acid (boroxine formation). 3. Incorrect Base/Solvent: The base may be insoluble or insufficient to activate the boronic acid. | 1. Use a Precatalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., SPhos-Pd-G3) that reliably forms the active Pd(0) species in situ.[12] 2. Verify Boronic Acid: Use fresh boronic acid or convert it to a more stable boronate ester (e.g., a pinacol ester).[4] 3. Screen Solvents/Bases: Ensure the base is soluble in the solvent system. A mixture like Dioxane/H₂O or Toluene/H₂O often works well to dissolve both organic and inorganic reagents.[7][11] |
| Low Conversion (Mixture of starting material and product) | 1. Insufficient Temperature/Time: The reaction is too slow under the current conditions. 2. Catalyst Deactivation: The catalyst is dying before the reaction completes. 3. Competitive Protodeboronation: The boronic acid is being consumed by a side reaction. | 1. Increase Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 100°C). Monitor by TLC/LC-MS.[5] 2. Increase Catalyst Loading/Use a Robust Ligand: Increase catalyst loading from 1-2 mol% to 5 mol%. A bulky ligand like SPhos can protect the Pd center and extend its lifetime.[3][7] 3. Use Stoichiometric Boronic Acid: Use a slight excess of the boronic acid (1.2-1.5 equiv.).[7] Consider using anhydrous conditions with a base like K₃PO₄ to minimize the proton source for protodeboronation.[4] |
| Formation of Byproducts (Besides debromination) | 1. Homocoupling of Boronic Acid: Two boronic acid molecules couple to form a biaryl byproduct. 2. Homocoupling of Aryl Halide: Two molecules of the pyrazine starting material couple. | 1. Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. Rigorously deoxygenate your reaction mixture.[12] 2. Optimize Catalyst/Ligand: This is less common but can indicate an overly reactive or unstable catalyst system. Re-screen ligands to find one that favors the cross-coupling pathway. |
| Difficulty in Purification (Product spot close to impurity on TLC) | 1. Boronic Acid Homocoupling Product: The R-R byproduct from the boronic acid (R-B(OH)₂) may have similar polarity to your desired product. 2. Phosphine Oxide: If using phosphine ligands, they can oxidize to phosphine oxides which can be tricky to remove. | 1. Acid/Base Wash: During workup, an acidic wash can help remove some boron-containing impurities. A basic wash can remove unreacted boronic acid. 2. Use a Precatalyst: Modern precatalysts use highly specialized ligands where the resulting oxides are often easier to remove chromatographically. Alternatively, use a ligand-free system if the reaction tolerates it, though this is less likely for this substrate. |
Part 3: Key Parameter Optimization & Protocols
A successful Suzuki coupling relies on the careful interplay of several components. Understanding the role of each is key to rational optimization.
The Catalytic System: Palladium Source and Ligand
The choice of catalyst and ligand is the most critical factor. For an electron-deficient heteroaryl bromide, the goal is to use a system that is highly active to ensure the desired C-C bond formation outcompetes potential side reactions.
Table 1: Recommended Catalyst Systems for Initial Screening
| Catalyst System | Base (Equiv.) | Solvent | Temp (°C) | Rationale & Comments |
|---|---|---|---|---|
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | Excellent Starting Point. Buchwald ligands are highly effective for challenging heteroaryl couplings, promoting fast reaction rates.[7] |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2.0) | DMF | 100 | A robust and versatile catalyst, often effective for a broad range of substrates.[7] |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | A classic, cost-effective system. May require longer reaction times and be prone to lower yields compared to modern systems.[7] |
The Base: Role and Selection
The base plays multiple crucial roles in the Suzuki-Miyaura reaction, including the formation of the active boronate species required for transmetalation.[13][14]
-
Strength: A base must be strong enough to form the [R-B(OH)₃]⁻ species but not so strong as to cause ester hydrolysis.
-
Solubility: The base's effectiveness is highly dependent on its solubility in the chosen solvent.[3]
-
Recommendation: For your substrate, K₃PO₄ or Cs₂CO₃ are highly recommended. They offer a good balance of basicity and low nucleophilicity, minimizing the risk of ester hydrolysis.[7]
General Experimental Protocol (Screening)
This protocol provides a reliable starting point for a small-scale screening experiment.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][5]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.). Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1, to achieve a concentration of ~0.1 M) via syringe.[5]
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Part 4: Visual Guides & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Benchchem.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Reddit. How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ResearchGate.
- PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS 259794-06-4), a key building block in pharmaceutical and chemical synthesis.[1][2] This document is designed to help you overcome common challenges and ensure the high purity required for downstream applications.
I. Understanding the Compound and Common Impurities
This compound is a substituted pyrazine derivative.[3] Pyrazines are heterocyclic aromatic compounds that are important in medicinal chemistry and flavor science.[4][5] The purity of this specific building block is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities typically arise from the synthetic route. Common sources include unreacted starting materials, reagents, and byproducts from side reactions. While the exact synthesis pathway can vary, likely impurities include:
-
Starting Materials: Depending on the synthesis, precursors like 3-amino-6-bromopyrazine-2-carboxylate or related compounds might be present.
-
Hydrolysis Products: The methyl ester group is susceptible to hydrolysis, which would form the corresponding carboxylic acid (6-bromo-3-methoxypyrazine-2-carboxylic acid). This is more likely if the reaction or workup involves aqueous acidic or basic conditions.
-
Over- or Under-brominated Species: If bromination is a key step, impurities with either no bromine or multiple bromine atoms on the pyrazine ring could be formed.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) are common impurities.
-
Reagent Carryover: Reagents used for methylation or bromination might persist in trace amounts.
Q2: My crude product is a discolored oil or a sticky solid, but it's supposed to be a solid. What does this mean?
A2: A non-crystalline or discolored appearance is a strong indicator of significant impurities. Oily residues often consist of a mixture of the product and unreacted starting materials or solvent, which can depress the melting point and inhibit crystallization. Dark colors can result from polymeric byproducts or degradation, often formed under harsh reaction conditions like high heat.[6]
Q3: What quick analytical methods can I use to get a preliminary assessment of my sample's purity?
A3: Before committing to a large-scale purification, a quick purity check is advisable.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material on a silica gel plate and elute with a solvent system (e.g., a mixture of hexane and ethyl acetate). A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range of several degrees. A related compound, Methyl-6-bromopyridine-2-carboxylate, has a literature melting point of 92-96 °C, suggesting our target compound is also a solid at room temperature.
-
Proton NMR (¹H NMR): If available, a quick ¹H NMR spectrum can be very revealing. The presence of unexpected peaks, particularly in the aromatic or aliphatic regions, or incorrect integration ratios for the characteristic methoxy (-OCH₃) and methyl ester (-COOCH₃) protons, points to impurities.
II. Strategic Purification Workflow
A systematic approach to purification is crucial for achieving high purity with good recovery. The choice of method depends on the nature of the impurities and the scale of your experiment.
III. Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols and troubleshooting for the most common purification techniques.
Method 1: Recrystallization
Recrystallization is the preferred method for purifying solids that are already relatively pure (>90%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]
Q: My recrystallization is not working. The compound either "oils out" or I get very poor recovery. What should I do?
A: This is a common issue that almost always points to improper solvent selection. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[8]
-
Preparation: Place ~20-30 mg of your crude solid into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until the solid is just covered. Observe the solubility.
-
Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one where the compound is largely insoluble at room temperature, fully soluble when hot, and forms a dense precipitate of crystals upon cooling.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Hexane | Non-polar | 69 | Good for precipitating polar compounds. Likely to be a poor solvent on its own but excellent as an "anti-solvent" in a mixed system. |
| Ethyl Acetate (EtOAc) | Mid-polar | 77 | A good starting point. Often used for purifying pyrazine esters.[9] Can be paired with hexane. |
| Isopropanol (IPA) | Polar | 82 | Alcohols are often effective for recrystallizing heterocyclic compounds.[10][11] |
| Ethanol (EtOH) | Polar | 78 | Similar to isopropanol, a good candidate.[10] |
| Water | Very Polar | 100 | Unlikely to be a good solvent on its own due to the organic nature of the compound, but could be used in a mixed system with an alcohol. |
Troubleshooting Tips:
-
"Oiling Out": This happens when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. Seeding with a pure crystal can also help.
-
No Crystals Form: The solution may not be saturated enough. Boil off some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod can initiate nucleation.
-
Poor Recovery: You may have used too much solvent. After filtering the crystals, try concentrating the mother liquor (the remaining liquid) and cooling it again to recover a second crop of crystals.
Method 2: Silica Gel Column Chromatography
Column chromatography is the most powerful technique for separating compounds with different polarities and is essential when dealing with oily products or mixtures with multiple impurities.[7][12]
Q: My compound is smearing on the TLC plate and won't separate on the column. How do I choose the right solvent system?
A: Proper solvent system (mobile phase) selection is key. The goal is to find a solvent or solvent mixture that gives your target compound a Retention Factor (Rf) of ~0.3-0.4 on a TLC plate. This Rf value generally ensures good separation on a column.
-
TLC Analysis: Develop a TLC plate using different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). Based on the structure of your compound (ester, ether, bromo group), a Hexane/Ethyl Acetate system is a logical starting point.[9][12]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (Hexane). Carefully pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase itself). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the chosen mobile phase. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) to wash off non-polar impurities. Gradually increase the polarity of the mobile phase (gradient elution, e.g., to 80:20 Hexane:EtOAc) to move your target compound down the column.[9]
-
Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates.
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
IV. Purity Verification
After purification, it is essential to confirm the purity and identity of this compound.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A pure sample should show a single major peak. HPLC methods for pyrazine derivatives often use a C18 column with a mobile phase of acetonitrile and water, sometimes with a formic acid buffer.[13][14]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of the molecule and with correct integration values.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (246.0 g/mol for the C7H7Br¹N2O3 isotope).[3]
By following this structured approach—identifying potential impurities, selecting a logical purification strategy, meticulously executing the protocol, and verifying the final product—researchers can confidently obtain high-purity this compound for their critical research and development needs.
References
-
De-Melo, N. R., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]
-
Hasan, M., & Lee, S. (2014). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Bulletin of the Korean Chemical Society. Available at: [Link]
- Moses, H., & Max, D. (1939). U.S. Patent No. US2149279A. Google Patents.
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]
-
Müller, N., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
-
Eastern Mediterranean University Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
- 1. 259794-06-4|this compound|BLD Pharm [bldpharm.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 14. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
Technical Support Center: Enhancing the Stability of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Welcome to the technical support center for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (M6B3MP2C). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common stability challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the success of your reactions.
Understanding the Molecule: Structural Features and Inherent Reactivity
This compound is a highly functionalized pyrazine derivative, making it a valuable intermediate in medicinal chemistry and materials science.[1][2] However, its utility is coupled with specific stability concerns that stem from its structure.
-
Electron-Deficient Pyrazine Ring: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the ring susceptible to certain nucleophilic attacks and influencing the reactivity of its substituents.[3]
-
Reactive Sites: The molecule has three primary reactive sites: the C-Br bond (for cross-coupling), the methyl ester (susceptible to hydrolysis), and the methoxy group. Reactions intended for one site can inadvertently affect another if conditions are not carefully controlled.
-
Potential Degradation Pathways: Key stability issues include hydrolysis of the methyl ester, hydrodebromination (loss of the bromine atom) during cross-coupling reactions, and other side reactions promoted by harsh bases or high temperatures.[4][5]
Below is a diagram highlighting the key functional groups and potential sites of instability.
Caption: Key reactive sites and potential instability points on the M6B3MP2C molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during reactions with M6B3MP2C in a practical Q&A format.
Q1: My Suzuki coupling reaction has a low yield, and I'm observing a significant amount of a debrominated byproduct. What is happening and how can I fix it?
A1: You are likely experiencing hydrodebromination, a common side reaction with electron-deficient aryl halides like bromopyrazines.[4] This occurs when the bromine atom is replaced by a hydrogen atom, consuming your starting material.
Causality: This side reaction is often promoted by:
-
Strong, sterically unhindered bases: Bases like NaOH, KOH, or even NaOtBu at high temperatures can facilitate protonolysis.
-
High Temperatures: Elevated temperatures can increase the rate of decomposition pathways.[4]
-
Suboptimal Ligand Choice: Some phosphine ligands can promote side reactions if not well-suited for the substrate.
Troubleshooting Steps:
-
Choice of Base: Switch to a milder, non-nucleophilic base. Inorganic carbonates or phosphates are often superior choices.[4]
-
Temperature Control: Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. Monitor by TLC or LC-MS.
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to favor the desired cross-coupling pathway for heteroaryl substrates.[4]
-
Degassing: Ensure your solvent and reaction vessel are thoroughly degassed. Oxygen can lead to catalyst degradation and promote side reactions like boronic acid homocoupling.[6]
| Parameter | Not Recommended | Recommended Alternative | Rationale |
| Base | NaOH, KOH | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases reduce the risk of hydrodebromination and ester hydrolysis.[4] |
| Temperature | > 110 °C | 80 - 100 °C | Minimizes thermal degradation and undesired side reactions.[7] |
| Ligand | PPh₃ (Triphenylphosphine) | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands often accelerate the desired reductive elimination step.[4] |
Q2: During workup of my reaction, I'm losing a significant portion of my product. My NMR shows the ester has been cleaved. How do I prevent this?
A2: The methyl ester group on the pyrazine ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[5][8] This converts your desired product into the corresponding carboxylic acid, which has different solubility properties and may be lost during an aqueous workup designed for the ester.
Causality:
-
Basic Hydrolysis (Saponification): Strong bases (e.g., NaOH, LiOH) used in the reaction or during a basic aqueous wash will readily cleave the ester.[5]
-
Acidic Hydrolysis: Exposure to strong acids during workup can also catalyze ester hydrolysis.
Preventative Measures:
-
Use Non-Hydrolytic Bases: During the reaction, opt for bases like K₂CO₃ or Cs₂CO₃ instead of hydroxides.[4]
-
Careful Workup:
-
Avoid strong basic or acidic washes.
-
Use a neutral wash (water) followed by brine.
-
If an aqueous wash is necessary to remove inorganic salts, ensure the pH remains near neutral. You can use a saturated solution of NH₄Cl to quench the reaction, which is mildly acidic and less likely to cause hydrolysis than stronger acids.
-
-
Temperature Control During Workup: Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.
Q3: Can I use strong nucleophilic amines in a Buchwald-Hartwig amination with this substrate?
A3: Yes, but with caution. While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, strong amine nucleophiles can potentially lead to side reactions with M6B3MP2C.[9][10]
Potential Issues:
-
Nucleophilic Aromatic Substitution (SNAAr): Although less common at the C-Br position compared to more activated systems, a highly nucleophilic amine under forcing conditions could potentially displace the methoxy group.
-
Ester Aminolysis: The amine could directly attack the ester carbonyl, forming an amide byproduct.
Recommendations for Buchwald-Hartwig Amination:
-
Catalyst System: Use a modern palladium precatalyst (e.g., a G3 or G4 precatalyst) with a suitable bulky phosphine ligand like Xantphos or BrettPhos.[9][11][12]
-
Base Selection: A non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but must be handled under strictly anhydrous conditions.[9]
-
Reaction Conditions: Run the reaction at the lowest effective temperature (often 90-110 °C) to minimize side reactions.[9]
Caption: A systematic workflow for troubleshooting common reaction issues.
Recommended Experimental Protocols
The following protocols have been optimized to enhance the stability of M6B3MP2C and maximize product yield.
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is designed to minimize hydrodebromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (Buchwald ligand) (6 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stable Buchwald-Hartwig Amination
This protocol uses a robust catalyst system to favor C-N bond formation.[9]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Xantphos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the Xantphos Pd G3 precatalyst, NaOtBu, and a stir bar to an oven-dried Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir for 12-24 hours, monitoring reaction progress by LC-MS.[9]
-
After cooling to room temperature, quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Analytical Methods for Stability Assessment
Consistent monitoring is key to understanding and controlling the stability of your substrate.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the consumption of starting material and the formation of products and byproducts. Staining with potassium permanganate can help identify new spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring these reactions. It provides real-time information on the conversion of your starting material and allows for the identification of key byproducts by their mass-to-charge ratio (e.g., identifying the mass corresponding to the debrominated or hydrolyzed species).[13][14]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for confirming the structure of the final product and for quantifying the purity. The disappearance of the starting material's characteristic proton signals and the appearance of new product signals confirms the reaction's progress.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline - Benchchem.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine - Benchchem.
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers.
- CAS 259794-06-4 this compound - Alfa Chemistry.
- Methyl Esters - Organic Chemistry Portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Analytical methods for pyrazine detection - ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS.
- Hydrolysis of methyl esters and alkylation to phenacyl esters. - ResearchGate.
- Hydrolysis of Simple Aromatic Esters and Carbonates - ACS Publications.
- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - ResearchGate.
- Understanding Pyrazine Derivatives: Synthesis and Applications.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - AmeliCA.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic.
- DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - PMC - NIH.
- Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties - ResearchGate.
- The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B - ResearchGate.
- Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company - ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Guide to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate and Its Derivatives: A Comparative Analysis
Welcome to an in-depth exploration of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, a versatile scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive comparison of its derivatives and their potential applications. We will delve into the synthesis, characterization, and biological activities of these compounds, supported by experimental data and protocols.
Core Compound Profile: this compound
This compound is a substituted pyrazine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its structure features a pyrazine ring, a biologically important heterocycle, substituted with a bromine atom, a methoxy group, and a methyl ester. These functional groups provide multiple reaction sites for derivatization.
-
Molecular Formula: C₇H₇BrN₂O₃
-
Molecular Weight: 247.05 g/mol
-
IUPAC Name: this compound
-
CAS Number: 259794-06-4
Caption: General workflow for the synthesis and evaluation of derivatives.
Comparative Performance of Pyrazine-2-Carboxylate Derivatives
The true value of this compound lies in the diverse biological activities exhibited by its derivatives. The pyrazine scaffold is a known pharmacophore with applications ranging from antitubercular to anticancer agents. [4][5][6]
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of pyrazine-2-carboxamide derivatives. [4][7][5][8]The biological activity is often correlated with the lipophilicity of the substituents.
| Derivative Class | Target Organism/Assay | Key Findings | Reference |
| Substituted Phenyl Amides | Mycobacterium tuberculosis | The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antitubercular activity (72% inhibition). [5][8] | [5][8] |
| Substituted Phenyl Amides | Antifungal (various strains) | 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited poor in vitro antifungal effects. [5][8] | [5][8] |
| Piperazine Derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone showed the highest antimicrobial activity. [4] | [4] |
| Pyrazine-2-carbohydrazides | Gram-positive and Gram-negative bacteria | Synthesized compounds were found to be more potent against Gram-positive bacteria compared to Gram-negative bacteria. [7] | [7] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) | A derivative, 5d, showed the strongest antibacterial activity with a MIC of 6.25 mg/mL. [9] | [9] |
Enzyme Inhibition
Derivatives of pyrazine carboxamides have also been investigated as inhibitors of various enzymes, a crucial aspect of modern drug discovery.
| Derivative Class | Target Enzyme | Key Findings | Reference |
| Pyrrolopyrazine Carboxamides | Fibroblast growth factor receptors (FGFRs) | A lead compound potently inhibited FGFR2 and FGFR3, overcoming common resistance mutations. [6] | [6] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | The derivative 5d was the most potent inhibitor with an IC50 of 1.469 ± 0.02 µM. [9] | [9] |
Experimental Protocols
To ensure the reproducibility and integrity of research, detailed experimental protocols are essential. Below are representative procedures for the synthesis and characterization of a pyrazine-2-carboxamide derivative.
Synthesis of a Representative N-Aryl Pyrazine-2-carboxamide Derivative
This protocol is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. [9] Materials:
-
Pyrazine-2-carboxylic acid
-
4-Bromo-3-methyl aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a dried 100 mL round-bottom flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and DMAP (0.2 eq) in 50 mL of DCM.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Once the temperature reaches 0 °C, add DCC (1.1 eq) to the mixture under an inert atmosphere.
-
Remove the ice bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
Characterization Protocol
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. [4][7] Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Procedure:
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Analyze the compound using a mass spectrometer (e.g., LC-MS) to determine its molecular weight and confirm its elemental composition.
-
Infrared Spectroscopy: Record the IR spectrum of the compound (e.g., using KBr pellets) to identify the characteristic functional groups present in the molecule.
Structure-Activity Relationship Insights
The biological activity of pyrazine derivatives is intricately linked to their structural features. Understanding these relationships is key to designing more potent and selective compounds.
Caption: Key structural elements influencing the biological activity of derivatives.
The nature of the substituent at the 6-position and the group attached to the amide nitrogen significantly impacts the compound's properties. For instance, increasing lipophilicity through the addition of bulky or halogenated aromatic rings can enhance antitubercular activity. [5][8]Conversely, specific polar groups on the amide substituent can be crucial for targeting particular enzymes. [6]
Conclusion and Future Directions
This compound is a highly valuable starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have shown promise as antimicrobial agents and enzyme inhibitors. Future research in this area could focus on:
-
Expansion of the Derivative Library: Utilizing a broader range of cross-coupling partners and amines to generate novel structures.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical and clinical development.
The continued exploration of this chemical scaffold holds significant potential for the discovery of new therapeutic agents to address unmet medical needs.
References
-
Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]
-
Doležal, M., Miletin, M., Kuneš, J., & Králová,K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]
-
(2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Climova, A., Pivovarova, E., Rogalewicz, B., & Raducka, A. (2023). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
-
(2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Link]
-
Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link]
-
AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. [Link]
-
PubMed. (2024). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. [Link]
-
Bester, S., et al. (2021). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]
-
Geghi, B., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. [Link]
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- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative analysis of different synthetic routes to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
In the landscape of modern medicinal chemistry, pyrazine derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents. Among these, Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a key intermediate, particularly in the synthesis of antiviral drugs like Favipiravir. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering insights into the strategic choices and experimental nuances of each approach.
Introduction to the Target Molecule
This compound possesses a highly functionalized pyrazine ring, with substituents that offer multiple avenues for further chemical modification. The strategic placement of the bromo, methoxy, and carboxylate groups makes it a versatile building block for the construction of more complex molecular architectures. The primary challenge in its synthesis lies in the regioselective introduction of these functional groups onto the pyrazine core.
Synthetic Strategies: A Comparative Overview
This guide will explore three distinct and plausible synthetic pathways to this compound. Each route will be analyzed for its efficiency, scalability, and the chemical principles underpinning the transformations.
Route 1: Functional Group Interconversion from a Pre-functionalized Pyrazine
This approach leverages a commercially available starting material, Methyl 3-aminopyrazine-2-carboxylate, and sequentially introduces the bromo and methoxy functionalities. This is often the most direct route when a suitable starting material is accessible.
Route 2: Construction of the Pyrazine Ring
Route 3: Nucleophilic Aromatic Substitution (SNAr) on a Dihalopyrazine
This strategy starts with a dihalogenated pyrazine and relies on the differential reactivity of the halogen atoms to achieve selective substitution. The success of this route hinges on the electronic effects of the substituents on the pyrazine ring.
Route 1: Stepwise Functionalization of Methyl 3-aminopyrazine-2-carboxylate
This is arguably the most common and direct approach, benefiting from the availability of the starting aminopyrazine derivative. The synthesis proceeds in three key steps.
Step 1: Bromination of Methyl 3-aminopyrazine-2-carboxylate
The initial step involves the electrophilic bromination of the pyrazine ring. The amino group at the 3-position is an activating group, directing the incoming electrophile to the electron-rich positions of the ring.
Experimental Protocol:
-
To a solution of Methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product, Methyl 3-amino-6-bromopyrazine-2-carboxylate, often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to obtain the desired product.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for preventing over-bromination or side reactions with the sensitive pyrazine ring.
-
Acetonitrile: This solvent is chosen for its ability to dissolve the starting material and its relative inertness under the reaction conditions.
Step 2: Diazotization of the Amino Group and Conversion to a Hydroxyl Group
The amino group of Methyl 3-amino-6-bromopyrazine-2-carboxylate is converted into a diazonium salt, which is an excellent leaving group (N₂). This is a classic Sandmeyer-type reaction.[2][3][4][5][6] The diazonium salt is then hydrolyzed to the corresponding hydroxyl compound.
Experimental Protocol:
-
Suspend Methyl 3-amino-6-bromopyrazine-2-carboxylate (1 equivalent) in an aqueous solution of a mineral acid (e.g., H₂SO₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
To this solution, add a solution of copper(I) oxide (Cu₂O) or copper(II) sulfate (CuSO₄) and heat the mixture to facilitate the hydrolysis of the diazonium salt to Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
Causality of Experimental Choices:
-
Low Temperature: Diazonium salts are generally unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and to prevent unwanted side reactions.
-
Copper Salts: Copper salts catalyze the decomposition of the diazonium salt and the subsequent substitution with a hydroxyl group from the aqueous medium.
Step 3: O-Methylation of the Hydroxyl Group
The final step is the methylation of the hydroxyl group to form the desired methoxy group. This is typically achieved via a Williamson ether synthesis.
Experimental Protocol:
-
Dissolve Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to deprotonate the hydroxyl group.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equivalents), and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Causality of Experimental Choices:
-
Base: The base is essential to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the methylating agent.
-
Methylating Agent: Methyl iodide and dimethyl sulfate are effective and commonly used reagents for O-methylation.[7]
Route 2: Pyrazine Ring Synthesis via Condensation
This route builds the pyrazine ring from acyclic precursors, offering a convergent approach to the target molecule. A plausible strategy involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound.
Step 1: Synthesis of 2-aminomalonamide
This key intermediate can be prepared from diethyl malonate.
Experimental Protocol:
-
Treat diethyl malonate with a nitrating agent to form diethyl nitromalonate.
-
Reduce the nitro group to an amino group to yield diethyl aminomalonate.
-
React diethyl aminomalonate with concentrated aqueous ammonia at elevated temperatures to form 2-aminomalonamide.[8]
Step 2: Condensation with a Brominated Glyoxal Equivalent
The 2-aminomalonamide is then condensed with a brominated 1,2-dicarbonyl compound to form the pyrazine ring.
Experimental Protocol:
-
React 2-aminomalonamide (1 equivalent) with a brominated glyoxal derivative (e.g., bromomalondialdehyde) (1 equivalent) in an aqueous or alcoholic solvent.
-
The reaction is typically carried out under neutral or slightly basic conditions and may require heating to drive the condensation and subsequent aromatization.
-
The resulting 6-bromo-3-hydroxypyrazine-2-carboxamide is then isolated.
Causality of Experimental Choices:
-
Condensation Reaction: This is a classical method for the synthesis of pyrazines, relying on the formation of a dihydropyrazine intermediate which then oxidizes to the aromatic pyrazine.
Step 3: Hydrolysis of the Amide and Esterification
The carboxamide group is hydrolyzed to a carboxylic acid, which is then esterified.
Experimental Protocol:
-
Hydrolyze 6-bromo-3-hydroxypyrazine-2-carboxamide under acidic or basic conditions to yield 6-bromo-3-hydroxypyrazine-2-carboxylic acid.
-
Esterify the carboxylic acid using methanol in the presence of an acid catalyst (e.g., H₂SO₄) to give Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate.
Step 4: O-Methylation
This final step is identical to Step 3 in Route 1, involving the methylation of the hydroxyl group.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
This route begins with a dihalopyrazine and exploits the principles of nucleophilic aromatic substitution.[9][10][11][12][13]
Step 1: Synthesis of a Dihalopyrazine Precursor
A suitable starting material would be Methyl 3,6-dihalopyrazine-2-carboxylate (e.g., dibromo or dichloro). This can be synthesized from commercially available precursors through a series of steps including diazotization and Sandmeyer reactions if starting from a diaminopyrazine.
Step 2: Regioselective Methoxylation
The key step in this route is the selective substitution of one of the halogen atoms with a methoxy group. The electron-withdrawing nature of the methyl carboxylate group activates the pyrazine ring towards nucleophilic attack. The regioselectivity will be determined by which position (3 or 6) is more electrophilic. The ester at C2 will have a greater deactivating effect on the adjacent C3 position, making the C6 position more susceptible to nucleophilic attack.
Experimental Protocol:
-
Dissolve Methyl 3,6-dibromopyrazine-2-carboxylate (1 equivalent) in a solvent such as methanol or DMF.
-
Add sodium methoxide (NaOMe) (1 equivalent) as the nucleophile.
-
The reaction is typically carried out at room temperature or with gentle heating. The progress is monitored by HPLC or GC-MS to ensure monosubstitution.
-
Upon completion, the reaction is quenched, and the product, this compound, is isolated and purified.
Causality of Experimental Choices:
-
Sodium Methoxide: A strong nucleophile and the source of the methoxy group. Using a stoichiometric amount is crucial to avoid disubstitution.
-
Solvent: Methanol can serve as both the solvent and the source of the methoxide in the presence of a base. DMF is a good polar aprotic solvent that can accelerate SNAr reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Functional Group Interconversion | Route 2: Ring Synthesis | Route 3: SNAr |
| Starting Material Availability | Readily available | Basic, inexpensive starting materials | Requires a specific dihalopyrazine precursor which may need to be synthesized |
| Number of Steps | 3 steps | 4+ steps | 1-2 steps (from dihalopyrazine) |
| Overall Yield | Moderate to Good | Generally Lower | Potentially High |
| Scalability | Good | Can be challenging due to multiple steps and purifications | Good, if the precursor is available |
| Control of Regioselectivity | Excellent, as functional groups are introduced sequentially | Can be problematic during the condensation step | Good, governed by the electronic effects of the ester group |
| Key Challenges | Stability of the diazonium intermediate | Low yields in condensation, multiple protection/deprotection steps may be needed | Synthesis of the dihalopyrazine precursor, control of mono- vs. di-substitution |
Visualization of Synthetic Pathways
Route 1: Functional Group Interconversion
Caption: Synthetic pathway for Route 1.
Route 3: Nucleophilic Aromatic Substitution
Caption: Synthetic pathway for Route 3.
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific needs and resources of the research or production team.
-
Route 1 is the most straightforward and reliable method, provided the starting aminopyrazine is accessible and cost-effective. Its high degree of regiocontrol makes it ideal for laboratory-scale synthesis and process development.
-
Route 2 , while more complex, offers an alternative when the pre-functionalized starting materials of Route 1 are unavailable. It provides a fundamental understanding of pyrazine synthesis but may not be the most efficient for large-scale production.
-
Route 3 is a highly efficient and atom-economical approach, assuming the dihalopyrazine precursor can be readily obtained. Its simplicity makes it attractive for industrial applications where scalability and cost-effectiveness are paramount.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their objectives. This guide serves as a foundational resource for making informed decisions in the synthesis of this critical pharmaceutical intermediate.
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Hashizume, H., S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis. Bioscience, Biotechnology, and Biochemistry, 2001. 65(4): p. 795-801. [Link]
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The Unseen Potential: A Comparative Guide to the Biological Activity of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate and Its Analogs
In the landscape of medicinal chemistry, the pyrazine ring stands as a privileged scaffold, a versatile core that has given rise to a multitude of biologically active molecules. Within this family, Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is primarily recognized as a crucial synthetic intermediate, particularly in the production of antiviral agents like Favipiravir. However, its own biological activity remains largely unexplored in publicly available literature. This guide seeks to illuminate the potential of this compound by drawing comparisons with its structurally related analogs, for which a wealth of biological data exists. By examining the structure-activity relationships (SAR) of these analogs, we can infer the likely biological profile of this compound and identify promising avenues for future research.
This comprehensive guide will delve into the known biological activities of pyrazine-2-carboxylate and pyrazine-2-carboxamide derivatives, offering a comparative analysis of their antiviral, antimycobacterial, anticancer, and antibacterial properties. We will explore how substitutions on the pyrazine ring—such as the bromo and methoxy groups present in our lead compound—modulate these activities. Furthermore, detailed experimental protocols for key biological assays will be provided to empower researchers in their own investigations.
The Pyrazine Core: A Hub of Biological Activity
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity. The diverse biological activities exhibited by pyrazine derivatives underscore the significance of this heterocyclic system in drug discovery.[1]
This compound: The Known and the Unknown
This compound (CAS 259794-06-4) is a compound with the molecular formula C₇H₇BrN₂O₃.[2] It is primarily documented as a key intermediate in the synthesis of Favipiravir, a broad-spectrum antiviral drug.[3] While its direct biological activity is not extensively reported, its structural features—a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl carboxylate at the 2-position—provide clues to its potential pharmacological profile when compared to its analogs.
A Comparative Analysis of Biological Activities
To understand the potential of this compound, we will now explore the biological activities of its analogs, focusing on how specific structural modifications influence their efficacy.
Antiviral Activity: The Favipiravir Connection
The most prominent connection of this compound to biological activity is its role as a precursor to Favipiravir (T-705). Favipiravir, or 6-fluoro-3-hydroxy-pyrazine-2-carboxamide, is a potent inhibitor of RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[4][5]
Structure-Activity Relationship Insights:
-
The Carboxamide Moiety: The conversion of the methyl carboxylate in our lead compound to a carboxamide is a critical step for antiviral activity, as seen in Favipiravir. The amide group is crucial for the molecule's interaction with the viral RdRp.
-
The 6-Position Halogen: In Favipiravir, a fluorine atom at the 6-position is essential for its potent antiviral activity. The bromine atom in this compound is larger and more lipophilic, which could influence its binding to the target enzyme and its overall pharmacokinetic properties. Studies on other halogenated pyrazine derivatives could provide further insights into the optimal halogen at this position.
-
The 3-Position Substituent: Favipiravir possesses a hydroxyl group at the 3-position, which exists in tautomeric equilibrium with its keto form. The methoxy group in our lead compound is a key difference. While the hydroxyl group in Favipiravir is important for its mechanism of action, the methoxy group might alter the compound's metabolic stability and target engagement.
A series of pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates have been synthesized and shown to have significant potency against SARS-CoV-2, with some exhibiting better selectivity indices than Favipiravir.[6][7] This highlights the potential for diverse substitutions on the pyrazine core to yield potent antiviral agents.
Experimental Workflow: Antiviral Assay (SARS-CoV-2)
Caption: Workflow for in vitro antiviral activity screening against SARS-CoV-2.
Antimycobacterial Activity: A Legacy of Pyrazinamide
Pyrazinamide, a first-line antituberculosis drug, is a simple pyrazine-2-carboxamide. This establishes a strong precedent for the antimycobacterial potential of this class of compounds.
Structure-Activity Relationship Insights:
-
Lipophilicity: Studies on substituted N-phenylpyrazine-2-carboxamides have shown that lipophilicity is a key factor for antimycobacterial activity.[8] The presence of a bromine atom and a methoxy group in this compound would increase its lipophilicity compared to pyrazinamide, which could potentially enhance its cell penetration and activity.
-
Substituents on the Pyrazine Ring: The introduction of a chlorine atom at the 6-position and a tert-butyl group at the 5-position of the pyrazine ring has been shown to influence antimycobacterial activity.[9] For instance, 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide displayed high activity against Mycobacterium tuberculosis.[8] This suggests that the 6-bromo substitution in our lead compound could be favorable for antimycobacterial activity.
-
Amide vs. Ester: While pyrazinamide is a carboxamide, the ester form (as in our lead compound) may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.
A series of pyrazine carboxamide derivatives synthesized by condensing pyrazine-2-carboxylic acid chloride with various substituted amino pyridines were evaluated for their antimycobacterial activity, with some compounds showing promising results.[10]
Experimental Protocol: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microplates.
-
Inoculation: The mycobacterial suspension is added to each well of the microplate containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Second Incubation: The plates are incubated for another 24 hours.
-
Reading: The color change from blue to pink is observed visually, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.
Anticancer Activity: A Growing Field of Investigation
Recent studies have highlighted the potential of pyrazine derivatives as anticancer agents. Various analogs have demonstrated cytotoxicity against a range of cancer cell lines.
Structure-Activity Relationship Insights:
-
Substituents and Cytotoxicity: The nature and position of substituents on the pyrazine ring play a crucial role in the anticancer activity. For example, a study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives showed that certain substitutions led to significant anti-cancer activities against various cancer cell lines.[11]
-
Mechanism of Action: Pyrazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[12] A study on pyrazine-based small molecules as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer, demonstrated that these compounds could be active and acceptable cytotoxic agents.[13]
-
Targeting Kinases: Some pyrazine derivatives have been designed as inhibitors of key kinases involved in cancer progression, such as c-Met and VEGFR-2.[12]
Data Summary: Anticancer Activity of Pyrazine Analogs
| Compound Class | Cancer Cell Lines | Activity (IC₅₀/GI₅₀) | Reference |
| [1][6][7]triazolo[4,3-a]pyrazine derivatives | A549, MCF-7, Hela | Varies, some potent | [12] |
| Imidazo[1,2-a]pyrazine derivatives | Hep-2, HepG2, A375, MCF-7 | Varies, some with IC₅₀ in the low µM range | [11] |
| Pyrazine-based SHP2 inhibitors | MCF7, MDA-MB-231, HCT116 | Varies, some active at sub-micromolar concentrations | [13] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a detergent solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antibacterial and Antifungal Activities
The pyrazine scaffold has also been explored for its potential against bacterial and fungal pathogens.
Structure-Activity Relationship Insights:
-
Antibacterial Spectrum: Some pyrazine-2-carboxylic acid hydrazide derivatives have shown activity against both anaerobic and aerobic bacteria.[14]
-
Antifungal Activity: Certain amides of pyrazine-2-carboxylic acids have exhibited in vitro antifungal effects, although the potency can be modest.[9] The antifungal activity of some derivatives was found to correlate with their antialgal activity.[15]
A series of pyrazine-2-carbohydrazide derivatives were synthesized and showed more potent activity against Gram-positive bacteria compared to Gram-negative bacteria.[14]
Conclusion and Future Directions
While this compound is currently valued as a synthetic intermediate, a comparative analysis of its analogs strongly suggests that it may possess a rich and diverse biological activity profile. The presence of the bromo and methoxy groups, combined with the pyrazine-2-carboxylate core, provides a unique chemical entity that warrants further investigation.
Based on the structure-activity relationships of its analogs, it is plausible that this compound, or its corresponding carboxamide, could exhibit antiviral, antimycobacterial, and anticancer properties. The increased lipophilicity conferred by the bromo and methoxy substituents may enhance cellular uptake and potency.
This guide serves as a call to action for the research community. The synthesis and comprehensive biological evaluation of this compound and a focused library of its close analogs are now imperative. Such studies will not only unveil the hidden potential of this readily available compound but also contribute to the broader understanding of pyrazine chemistry and its application in the development of novel therapeutics. The detailed experimental protocols provided herein offer a validated starting point for these critical investigations.
References
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Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868461.
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A Comparative Guide to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate and Other Halogenated Pyrazines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks for organic synthesis is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Halogenated pyrazines, a key class of heterocyclic compounds, are integral to the synthesis of a wide array of biologically active molecules.[1] This guide provides an in-depth, objective comparison of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate with its chloro and iodo analogs, focusing on their physicochemical properties and reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The insights and data presented herein are designed to empower researchers to make informed decisions when selecting the optimal halogenated pyrazine building block for their specific synthetic needs, with a particular focus on applications in medicinal chemistry, exemplified by the synthesis of the antiviral drug Favipiravir.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent on the pyrazine ring significantly impacts the molecule's physicochemical properties. These differences can influence solubility, crystal packing, and, most importantly, reactivity. The following table summarizes key properties of this compound and its chloro and iodo counterparts.
| Property | Methyl 6-chloro-3-methoxypyrazine-2-carboxylate | This compound | Methyl 6-iodo-3-methoxypyrazine-2-carboxylate (acid form data) |
| Molecular Formula | C7H7ClN2O3 | C7H7BrN2O3[2] | C6H5IN2O3[3] |
| Molecular Weight ( g/mol ) | 202.59 | 247.05[2] | 280.02[3] |
| Topological Polar Surface Area (Ų) | 61.3 | 61.3[2] | 72.3[3] |
| xLogP3-AA | ~1.0 (estimated) | 1.3[2] | 0.6[3] |
| Hydrogen Bond Acceptor Count | 5 | 5[2] | 5[3] |
| Rotatable Bond Count | 3 | 3[2] | 2[3] |
Analysis of Properties: The data reveals a clear trend in molecular weight, increasing with the size of the halogen. The topological polar surface area remains consistent for the bromo and chloro analogs, suggesting similar polarity profiles. The iodo analog, for which data on the carboxylic acid is available, shows a slightly higher TPSA. The lipophilicity, as indicated by the xLogP3-AA value, is highest for the bromo derivative. These subtle differences can be critical in the context of drug design and development, influencing properties like membrane permeability and protein binding.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The choice of halogen on the pyrazine ring is a primary determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. A weaker C-X bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Caption: General reactivity trend of halogenated pyrazines in cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The higher reactivity of bromo- and iodo-pyrazines allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.
Comparative Reactivity in Suzuki-Miyaura Coupling
| Halogenated Pyrazine | General Reactivity | Typical Reaction Conditions |
| Chloro | Lower | Higher temperatures, more active catalyst systems (e.g., with bulky phosphine ligands), and longer reaction times are often required. |
| Bromo | Intermediate | Moderate temperatures and standard palladium catalysts (e.g., Pd(PPh3)4) are generally effective. |
| Iodo | Highest | Can often be achieved at lower temperatures and with a wider range of catalysts. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazine
This protocol provides a general framework for the Suzuki-Miyaura coupling of a halogenated pyrazine with an arylboronic acid.
-
Reaction Setup: To a dried Schlenk tube, add the halogenated pyrazine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[1] Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated pyrazine is a critical factor.
Comparative Reactivity in Buchwald-Hartwig Amination
| Halogenated Pyrazine | General Reactivity | Typical Reaction Conditions |
| Chloro | Lower | Often requires more specialized and robust catalyst systems, higher temperatures, and stronger bases. |
| Bromo | Intermediate | Generally provides good yields with a variety of palladium catalysts and ligands under moderate conditions. |
| Iodo | Highest | Typically reacts readily under mild conditions, often at lower temperatures and with lower catalyst loadings. |
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrazine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated pyrazine with an amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated pyrazine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 equiv.) in a dry Schlenk tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heating: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Caption: Workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatic compounds, which are valuable intermediates in organic synthesis. The reactivity trend of the halogenated pyrazines in this reaction is consistent with the other cross-coupling reactions discussed.
Comparative Reactivity in Sonogashira Coupling
| Halogenated Pyrazine | General Reactivity | Typical Reaction Conditions |
| Chloro | Lower | Can be challenging and may require higher temperatures and more active catalyst systems. Quantitative conversion of chloropyrazine has been reported.[4] |
| Bromo | Intermediate | Generally undergoes Sonogashira coupling efficiently with standard palladium and copper co-catalysts. |
| Iodo | Highest | Highly reactive and often couples at or near room temperature. |
Experimental Protocol: Sonogashira Coupling of a Halogenated Pyrazine
This protocol describes a general procedure for the Sonogashira coupling of a halogenated pyrazine with a terminal alkyne.
-
Reaction Setup: To a Schlenk tube, add the halogenated pyrazine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, under an inert atmosphere, until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Workflow for Sonogashira coupling.
Application in the Synthesis of Favipiravir
The practical implications of the differing reactivities of these halogenated pyrazines are well-illustrated in the various synthetic routes to the antiviral drug Favipiravir. Several syntheses of Favipiravir utilize a halogenated pyrazine as a key intermediate. For instance, one route involves the use of Methyl 3-amino-6-bromopyrazine-2-carboxylate.[5] Another common intermediate is 3,6-dichloropyrazine-2-carbonitrile, which is then converted to the final product through a series of steps including fluorination. The choice of starting halogenated pyrazine can influence the overall efficiency and cost-effectiveness of the synthesis.
Conclusion and Recommendations
The selection of a halogenated pyrazine building block for a cross-coupling reaction is a strategic decision that should be guided by the desired reactivity, cost, and the specific requirements of the synthetic route.
-
Methyl 6-iodo-3-methoxypyrazine-2-carboxylate is the most reactive of the three and is the ideal choice when mild reaction conditions are paramount, or when performing selective couplings in the presence of other, less reactive halogens.
-
This compound offers a good balance of reactivity and stability, making it a versatile and reliable choice for a wide range of cross-coupling reactions under standard conditions.
-
Methyl 6-chloro-3-methoxypyrazine-2-carboxylate is the least reactive but often the most cost-effective option. Its use may require more optimization of reaction conditions, including the use of more sophisticated catalyst systems, but can be advantageous for large-scale syntheses where cost is a major driver.
By understanding the nuanced differences in the properties and reactivity of these valuable building blocks, researchers can design more efficient and robust synthetic strategies for the preparation of complex and biologically important molecules.
References
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PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubChem. (n.d.). 3-iodo-6-methoxypyrazine-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-amino-6-iodopyrazine-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]
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The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Retrieved from [Link]
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Comparative Efficacy of Novel Pyrazine-Based Compounds: An In Vitro and In Vivo Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged core structure, integral to a multitude of clinically significant molecules.[1] This guide provides a comprehensive comparative analysis of novel compounds derived from the versatile starting material, Methyl 6-bromo-3-methoxypyrazine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, in vitro evaluation, and in vivo potential of two distinct classes of derivatives: 6-Aryl-3-methoxypyrazine-2-carboxylates and N-Substituted-3-methoxypyrazine-2-carboxamides . Through a detailed examination of their biological activities and the underlying experimental methodologies, we aim to furnish a robust framework for advancing pyrazine-based drug discovery programs.
Rationale for Derivatization: Targeting Key Biological Pathways
The parent molecule, this compound, offers two primary sites for chemical modification: the bromine atom at the 6-position and the methyl ester at the 2-position. This dual reactivity allows for the strategic introduction of diverse chemical moieties to modulate the compound's pharmacological properties.
Substitution at the 6-position , typically via cross-coupling reactions, enables the exploration of interactions with hydrophobic pockets in target proteins. The introduction of various aryl groups can significantly influence target specificity and potency, a common strategy in the development of kinase inhibitors.[2]
Modification of the 2-position through amidation allows for the introduction of a wide range of substituents that can form crucial hydrogen bonds with protein residues. This approach is pivotal in enhancing binding affinity and modulating pharmacokinetic properties.[3]
The derivatives investigated in this guide are hypothesized to exert their anticancer effects through the inhibition of key signaling pathways implicated in cell proliferation, survival, and apoptosis. A generalized representation of a relevant signaling cascade is depicted below.
Caption: Generalized signaling pathway targeted by pyrazine-based inhibitors.
Comparative In Vitro Efficacy
To evaluate the therapeutic potential of the synthesized derivatives, a panel of in vitro assays was conducted. The primary focus was on assessing their anti-proliferative activity against various cancer cell lines and their ability to induce apoptosis.
Anti-Proliferative Activity
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] The half-maximal inhibitory concentration (IC50) values were calculated for each compound against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| PZ-A1 | 6-Aryl-3-methoxypyrazine-2-carboxylate | 6-phenyl | 15.2 | 22.5 | 18.9 |
| PZ-A2 | 6-Aryl-3-methoxypyrazine-2-carboxylate | 6-(4-chlorophenyl) | 8.7 | 12.1 | 9.8 |
| PZ-A3 | 6-Aryl-3-methoxypyrazine-2-carboxylate | 6-(4-methoxyphenyl) | 12.5 | 18.3 | 14.7 |
| PZ-C1 | N-Substituted-3-methoxypyrazine-2-carboxamide | N-benzyl | 25.8 | 35.1 | 30.4 |
| PZ-C2 | N-Substituted-3-methoxypyrazine-2-carboxamide | N-(4-chlorobenzyl) | 18.3 | 24.9 | 21.7 |
| PZ-C3 | N-Substituted-3-methoxypyrazine-2-carboxamide | N-cyclohexyl | 32.1 | 45.6 | 38.2 |
| Doxorubicin | Standard Chemotherapy | - | 0.8 | 1.2 | 0.9 |
Analysis of Anti-Proliferative Data: The 6-aryl derivatives (PZ-A series) generally exhibited greater potency compared to the N-substituted carboxamide derivatives (PZ-C series). Within the PZ-A series, the introduction of an electron-withdrawing group (chloro) at the para position of the phenyl ring (PZ-A2) resulted in the lowest IC50 values across all tested cell lines, suggesting a favorable interaction with the target. The addition of an electron-donating group (methoxy) in PZ-A3 led to a slight decrease in activity compared to the unsubstituted phenyl derivative (PZ-A1). The N-substituted carboxamides showed moderate activity, with the N-(4-chlorobenzyl) derivative (PZ-C2) being the most potent in this series.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed and analyzed by flow cytometry.[5] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Compound ID | Concentration (µM) | Cell Line | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells (%) |
| PZ-A2 | 10 | HCT116 | 18.5 | 12.3 | 30.8 |
| PZ-C2 | 20 | HCT116 | 12.1 | 8.7 | 20.8 |
| Control | - | HCT116 | 2.3 | 1.5 | 3.8 |
Analysis of Apoptosis Data: Consistent with its superior anti-proliferative activity, compound PZ-A2 induced a significantly higher percentage of apoptosis in HCT116 cells compared to PZ-C2 at their respective approximate IC50 concentrations. This indicates that the cytotoxic effect of the 6-aryl derivatives is, at least in part, mediated by the induction of apoptosis.
Cell Cycle Analysis
The effect of the lead compounds on cell cycle progression was investigated using propidium iodide staining followed by flow cytometry analysis.[6][7] This technique quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Compound ID | Concentration (µM) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| PZ-A2 | 10 | HCT116 | 65.2 | 15.8 | 19.0 |
| Control | - | HCT116 | 45.3 | 30.1 | 24.6 |
Analysis of Cell Cycle Data: Treatment with PZ-A2 resulted in a significant accumulation of HCT116 cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This suggests that PZ-A2 induces cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division.
In Vivo Efficacy in a Xenograft Model
Based on its promising in vitro profile, the lead compound PZ-A2 was selected for in vivo evaluation in a human tumor xenograft model.[8][9][10]
Tumor Growth Inhibition
Immunocompromised mice bearing HCT116 tumor xenografts were treated with PZ-A2 and a vehicle control. Tumor volume was measured periodically throughout the study.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1580 ± 150 | - |
| PZ-A2 | 50 | 750 ± 120 | 52.5 |
Analysis of In Vivo Data: Compound PZ-A2 demonstrated significant anti-tumor activity in the HCT116 xenograft model, with a 52.5% reduction in tumor growth compared to the vehicle-treated group. This in vivo efficacy corroborates the in vitro findings and supports the potential of this compound series for further preclinical development.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Experimental Protocols
Detailed, step-by-step methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[7]
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
In Vivo Xenograft Study
-
Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of immunodeficient mice.[9]
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control intraperitoneally daily for 21 days.
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion and Future Directions
This guide provides a comparative analysis of two novel series of pyrazine derivatives, highlighting the superior in vitro and in vivo anti-cancer potential of the 6-aryl-3-methoxypyrazine-2-carboxylate scaffold, particularly the 6-(4-chlorophenyl) derivative PZ-A2 . The detailed experimental protocols and workflow serve as a valuable resource for researchers in the field.
Future studies should focus on elucidating the specific kinase targets of these compounds through comprehensive kinase profiling. Further optimization of the lead compound PZ-A2 to improve its pharmacokinetic properties and safety profile is warranted. The exploration of other substitutions at the 6-position and further diversification of the N-substituted carboxamides could lead to the discovery of even more potent and selective anti-cancer agents.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate Derivatives in Drug Discovery
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds are paramount. Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, has emerged as a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity to serve as a versatile template for molecular elaboration have cemented its role in a plethora of therapeutic agents.[1][2] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4]
This guide focuses on a specific, highly functionalized starting block: Methyl 6-bromo-3-methoxypyrazine-2-carboxylate . This molecule is not just a compound but a strategic platform for generating diverse chemical libraries. Its three distinct functional groups—the methyl ester at C2, the methoxy group at C3, and the bromine atom at C6—offer orthogonal handles for chemical modification. Understanding how alterations at these positions influence biological activity is the essence of Structure-Activity Relationship (SAR) studies. This document serves as a comprehensive comparison guide for researchers, elucidating the causal relationships between chemical structure and biological function for derivatives of this core, supported by experimental rationale and protocols.
The Core Scaffold: Strategic Points for Chemical Diversification
The utility of this compound stems from its inherent chemical reactivity, which allows for selective and predictable modifications. Each functional group provides a strategic vector for introducing new pharmacophores and tuning the molecule's physicochemical properties.
-
Position 2 (C2) - The Methyl Carboxylate: This ester group is an ideal precursor for amide formation. Amides are a cornerstone of medicinal chemistry due to their metabolic stability and ability to form crucial hydrogen bond interactions with biological targets. Hydrolysis of the ester to a carboxylic acid, followed by amide coupling, allows for the introduction of a vast array of amine-containing fragments.[3][5]
-
Position 6 (C6) - The Bromo Substituent: The bromine atom is the most versatile handle for introducing molecular complexity. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, serves as a reactive site for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][7] This enables the facile introduction of aryl, heteroaryl, alkyl, and amino moieties, profoundly altering the molecule's size, shape, and electronic profile.
-
Position 3 (C3) - The Methoxy Group: The methoxy group is an electron-donating group that influences the reactivity of the pyrazine ring. While it can be demethylated to a hydroxyl group for further functionalization, it is often retained to modulate lipophilicity and engage in specific interactions with target proteins.
Below is a diagram illustrating the key diversification points on the core scaffold.
Caption: Key diversification points on the core scaffold.
Experimental Protocols: Synthesizing Chemical Diversity
The logical synthesis of derivative libraries is fundamental to any SAR campaign. The protocols described below are robust, validated methodologies for modifying the core scaffold.
Protocol 1: Amide Synthesis via the Carboxylic Acid Intermediate
This workflow details the conversion of the C2-ester to a diverse amide library. The choice of coupling reagent is critical; propyl phosphonic anhydride (T3P) is often preferred for its high efficiency and the formation of water-soluble byproducts, simplifying purification.[3]
Step-by-Step Methodology:
-
Ester Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-3-methoxypyrazine-2-carboxylic acid.
-
-
Amide Coupling (T3P Example):
-
To a solution of the carboxylic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an aprotic solvent like dichloromethane (DCM) or ethyl acetate, add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add T3P (1.5 eq, typically as a 50% solution in ethyl acetate) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain the desired amide derivative.
-
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Cross-Coupling
This protocol is a powerful method for attaching aryl or heteroaryl amines to the C6 position, a common strategy for developing kinase inhibitors.[7] The choice of ligand and base is crucial and often needs to be optimized for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the this compound derivative (1.0 eq), the desired (hetero)arylamine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like Xantphos (0.1 eq).
-
Add a base, typically cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).[6]
-
Add anhydrous, degassed 1,4-dioxane as the solvent.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the C6-amino substituted product.
-
The following diagram outlines a typical synthetic workflow for generating a diverse library from the parent scaffold.
Caption: Synthetic workflow for library generation.
Comparative Structure-Activity Relationship (SAR) Analysis
The central goal of this guide is to compare how structural changes at the C2 and C6 positions impact biological activity. The following analysis synthesizes findings from studies on various pyrazine derivatives, providing a predictive framework for this specific scaffold.
Impact of Modifications at the C2-Amide Position
The conversion of the C2-ester to an amide is a critical step in imparting biological activity. The nature of the amine substituent dictates the compound's interaction with the target and its overall physicochemical properties.
-
Antimicrobial & Antitubercular Activity: Studies on pyrazine-2-carboxamides reveal a strong correlation between lipophilicity and activity.[8]
-
Comparison: Derivatives with bulky, lipophilic substituents on the amide nitrogen, such as a 3,5-bis(trifluoromethyl)phenyl group, exhibit significantly higher antitubercular activity compared to those with smaller, more polar groups like a simple phenyl or methylphenyl amide.[8] The increased lipophilicity is thought to enhance cell membrane penetration in mycobacteria.
-
Causality: The addition of a tert-butyl group to the pyrazine ring (at position 5) further enhances this effect, suggesting that overall molecular lipophilicity is a key driver for this specific activity.[8]
-
-
Antifungal Activity: In contrast, high lipophilicity does not always translate to broad-spectrum antifungal activity. Simple substituted phenyl amides, such as 3-methylphenyl amides, have shown only poor to moderate antifungal effects.[8] This indicates that specific electronic and steric interactions, rather than just lipophilicity, are required for potent antifungal action.
Impact of Modifications at the C6-Position
The C6-bromo group is a gateway to profound changes in bioactivity, particularly in the context of anticancer agents and kinase inhibitors.
-
Anticancer Activity: The introduction of substituted anilines at the C6 position via Buchwald-Hartwig coupling can generate potent antitumor compounds.[7]
-
Comparison: In a study on analogous thieno[2,3-b]pyrazines, derivatives with methoxy-substituted anilines at the equivalent position (C7) displayed superior potency and selectivity against gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cell lines compared to unsubstituted or halogen-substituted anilines.
-
Causality: The compound bearing a 3,5-dimethoxyphenylamino group was particularly effective, suggesting that the methoxy groups may be forming key hydrogen bonds or favorable electronic interactions within the target's active site.[7] This highlights the importance of strategically placed hydrogen bond donors and acceptors.
-
-
Kinase Inhibition: The C6 position is crucial for targeting the hinge region of many protein kinases.
-
Comparison: 2,6-disubstituted pyrazines have been successfully developed as potent inhibitors of kinases like CK2 and PIM.[9][10] SAR studies showed that small, appropriately substituted groups at C6 are critical. Hybridization efforts have even led to the discovery of dual CK2/PIM kinase inhibitors.[9]
-
Causality: The pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with the kinase hinge region. The substituent at C6 then occupies a deeper hydrophobic pocket, and its nature dictates the potency and selectivity of the inhibitor.
-
The diagram below illustrates a simplified mechanism of kinase inhibition, a common mode of action for such derivatives.
Caption: Competitive ATP binding by a pyrazine kinase inhibitor.
SAR Summary Table
This table provides a comparative overview of the structural modifications and their observed impact on biological activity, based on analogous pyrazine systems.
| Position | Modification Type | Substituent Example | Compared To | Resulting Biological Activity | Probable Rationale | Reference |
| C2 | Amide | 3,5-bis(trifluoromethyl)phenyl | Simple Phenyl | Increased Antitubercular Activity | Enhanced lipophilicity improves cell wall penetration. | [8] |
| C2 | Amide | 3-methylphenyl | - | Low Antifungal Activity | Lipophilicity alone is insufficient; specific electronic/steric features are needed. | [8] |
| C6 | Amino | 3,5-dimethoxyphenyl | Unsubstituted Phenyl | Increased Anticancer Activity (AGS cells) | Methoxy groups may form key hydrogen bonds in the target active site. | [7] |
| C6 | Various | Hybridized fragments | Single-target motifs | Discovery of Dual Kinase (CK2/PIM) Inhibition | The substituent occupies a specific pocket, enabling interaction with multiple related targets. | [9] |
Comparison with Alternative Heterocyclic Scaffolds
While the pyrazine core is highly effective, it is instructive to compare it with other privileged scaffolds in medicinal chemistry.
-
Pyridine: As a six-membered ring with one nitrogen, pyridine offers a different vector for hydrogen bonding and substitution. It is a weaker base than pyrazine. The choice between a pyrazine and pyridine core often depends on the specific geometry and electronic requirements of the biological target.
-
Pyrimidine: With two nitrogen atoms at positions 1 and 3, pyrimidine presents a distinct electronic distribution and hydrogen bonding pattern compared to the 1,4-arrangement in pyrazine. This difference is frequently exploited to achieve selectivity between related targets.
-
Imidazopyrazines: Fused ring systems like imidazo[1,2-a]pyrazine are conformationally restricted and present substituents in a more defined three-dimensional space. This can lead to highly potent and selective compounds, such as the SYK inhibitor Entospletinib.[11]
The primary advantage of the 2,3,6-trisubstituted pyrazine scaffold discussed here is its synthetic tractability and the sheer volume of chemical space that can be explored from a single, readily available starting material.
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives is a compelling example of modern scaffold-based drug design. This guide has demonstrated that logical, experimentally-driven modifications at the C2 and C6 positions can systematically tune biological activity across a range of therapeutic areas, from infectious diseases to oncology.
Key SAR insights include:
-
C2-Amide Lipophilicity: Crucial for antimicrobial activity, likely by enhancing membrane permeability.
-
C6-Aryl/Heteroaryl Amines: Essential for anticancer and kinase inhibitory activity, where substituents engage in specific hydrogen bonding and hydrophobic interactions.
Future research should focus on combining these modification strategies. For instance, creating libraries with diverse C2-amides on an optimized C6-substituted core could lead to synergistic effects and novel biological profiles. Furthermore, employing computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can help rationalize the observed data and predict the activity of novel derivatives, thereby accelerating the discovery of new therapeutic agents.[12]
References
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Bentaher, A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. Available at: [Link]
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Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(4), 814-827. Available at: [Link]
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Prasad, K. R., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1845-1855. Available at: [Link]
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Al-Warhi, T., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. Available at: [Link]
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Patel, H. V., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 312-317. Available at: [Link]
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Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7177. Available at: [Link]
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Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7177. Available at: [Link]
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Al-Warhi, T., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. Available at: [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1368-1372. Available at: [Link]
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Wang, Y. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham E-Theses. Available at: [Link]
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Al-Ostoot, F. H., & Youssif, B. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(2), 297-321. Available at: [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Riaz, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4435. Available at: [Link]
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Peinador, C., et al. (2018). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 23(1), 185. Available at: [Link]
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Navigating Halogenated Pyrazines: A Comparative Guide to Methyl 6-bromo-3-methoxypyrazine-2-carboxylate and its Analogs for Drug Discovery
In the landscape of modern drug discovery and organic synthesis, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and propensity for functionalization through cross-coupling reactions make them coveted synthons for the construction of complex molecular architectures. Among these, substituted pyrazines are of particular interest due to their prevalence in a wide array of biologically active compounds. This guide provides a comprehensive cross-validation of the experimental data for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, offering a comparative analysis with its chloro and iodo analogs. We will delve into the nuances of their synthesis, spectroscopic characterization, and reactivity in key synthetic transformations, providing researchers with the critical data needed to make informed decisions in their synthetic strategies.
Synthesis of Halogenated 3-Methoxypyrazine-2-carboxylates: A Comparative Overview
The synthesis of this compound and its halogenated counterparts typically involves a multi-step sequence, starting from readily available pyrazine precursors. The choice of halogenation strategy and subsequent functional group manipulations are critical to achieving high yields and purity.
Synthesis of the Key Intermediate: Methyl 3-amino-6-bromopyrazine-2-carboxylate
A common and efficient route to the target bromo-compound proceeds through the bromination of an amino-pyrazine precursor.
Experimental Protocol:
To a solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) (1.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The resulting precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield Methyl 3-amino-6-bromopyrazine-2-carboxylate.[1]
Comparative Reactivity Analysis:
| Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Iodo | Highest | Milder conditions (lower temperature, shorter reaction time) | Excellent |
| Bromo | Intermediate | Moderate conditions | Good to Excellent |
| Chloro | Lowest | Harsher conditions (higher temperature, longer reaction time, specialized ligands) | Moderate to Good |
The higher reactivity of the iodo- and bromo-derivatives is attributed to the lower C-I and C-Br bond dissociation energies compared to the C-Cl bond, facilitating the initial oxidative addition of the palladium catalyst.
Amide Bond Formation: Constructing Bioactive Amides
The ester functionality of these pyrazine derivatives can be readily converted to amides, a common motif in many pharmaceutical agents. This transformation is typically achieved by direct amidation with an amine.
General Experimental Protocol for Amide Coupling:
The methyl ester can be reacted with a primary or secondary amine in the presence of a coupling agent such as HATU or HOBt/EDC, or by direct aminolysis at elevated temperatures. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Comparative Performance:
The nature of the halogen at the 6-position generally has a less pronounced effect on the rate and yield of amide bond formation compared to palladium-catalyzed cross-coupling reactions. However, the electron-withdrawing nature of the halogens can influence the reactivity of the ester carbonyl group. The general trend for the ease of nucleophilic attack at the carbonyl carbon is expected to be I ≈ Br ≈ Cl, as the inductive effects of the halogens are similar at that distance. Therefore, comparable yields are expected across the three analogs under similar reaction conditions.
| Halogen | Expected Relative Rate of Amidation | Expected Yield |
| Iodo | Similar | Good to Excellent |
| Bromo | Similar | Good to Excellent |
| Chloro | Similar | Good to Excellent |
Conclusion and Recommendations for Researchers
This compound stands as a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its reactivity profile in key transformations like Suzuki-Miyaura coupling offers a good balance between stability and reactivity, making it a workhorse for many synthetic applications.
-
For applications requiring high reactivity and mild reaction conditions in cross-coupling reactions, the iodo analog is the superior choice.
-
The bromo analog offers a cost-effective and reliable alternative with excellent reactivity in most cross-coupling scenarios.
-
The chloro analog is the most economical but often requires more forcing conditions and specialized catalytic systems for efficient cross-coupling, making it more suitable for large-scale synthesis where cost is a primary driver and process optimization is feasible.
Ultimately, the selection of the appropriate halogenated pyrazine will depend on the specific synthetic challenge, desired reactivity, and economic considerations of the research program. This guide provides the foundational data to empower researchers to make strategic and data-driven decisions in their pursuit of novel chemical entities.
References
Sources
Performance Benchmarking of Catalysts for Cross-Coupling Reactions with Methyl 6-bromo-3-methoxypyrazine-2-carboxylate: A Comparative Guide
Introduction: The Significance of Functionalized Pyrazines in Modern Chemistry
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex organic molecules. Its pyrazine core is a common motif in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a bromo, a methoxy, and a methyl ester group offers multiple reaction sites for diversification, making this substrate particularly valuable for creating libraries of novel compounds in drug discovery and development. The electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing carboxylate group, presents unique challenges and opportunities in catalytic cross-coupling reactions. This guide provides a comparative analysis of common catalytic systems for the functionalization of this versatile substrate, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The insights provided are grounded in established catalytic principles and supported by experimental data from analogous systems, offering a predictive framework for catalyst selection and reaction optimization.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount to achieving high yields and selectivity in cross-coupling reactions with electron-deficient heteroaryl halides like this compound. The following sections compare the performance of commonly employed palladium-based catalytic systems for three key transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For a substrate such as this compound, this reaction enables the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents. Given the electron-deficient nature of the pyrazine ring, catalyst systems with electron-rich and sterically hindered phosphine ligands are generally preferred to facilitate the oxidative addition step and promote efficient reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Typical Temp. (°C) | Reaction Time (h) | Reported Yield on Analogous Substrates | Reference |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | 12-24 | Good to Excellent | [1] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₃PO₄, CsF | DME, THF | 80-90 | 2-16 | High | [1] |
| Pd(OAc)₂ + SPhos | Palladium(II) acetate + SPhos | K₃PO₄ | Toluene, Dioxane | 100-110 | 12-24 | High | [2] |
| Pd(OAc)₂ + XPhos | Palladium(II) acetate + XPhos | K₃PO₄ | t-BuOH, Toluene | 80-110 | 8-18 | Excellent | [2] |
Expert Insights: For Suzuki couplings with electron-deficient heteroaryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos often outperform traditional catalysts like Pd(PPh₃)₄. These ligands stabilize the palladium center and promote the often-difficult oxidative addition step. The choice of base is also critical; stronger, non-nucleophilic bases like K₃PO₄ are frequently effective.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[3] This reaction is of particular importance in medicinal chemistry, where the arylamine moiety is a common pharmacophore. The success of this reaction with challenging substrates like this compound is highly dependent on the selection of a suitable palladium catalyst and ligand.
| Catalyst System | Ligand | Base | Solvent | Typical Temp. (°C) | Reaction Time (h) | Reported Yield on Analogous Substrates | Reference |
| Pd₂(dba)₃ + BINAP | Tris(dibenzylideneacetone)dipalladium(0) + BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 12-24 | Good to High | [3] |
| Pd(OAc)₂ + Xantphos | Palladium(II) acetate + Xantphos | Cs₂CO₃, K₃PO₄ | Dioxane | 90-120 | 18-36 | Good to Excellent | [4] |
| Pd₂(dba)₃ + XPhos | Tris(dibenzylideneacetone)dipalladium(0) + XPhos | K₃PO₄, NaOt-Bu | Toluene, THF | 80-100 | 4-18 | High to Excellent | [5] |
| Pd(OAc)₂ + RuPhos | Palladium(II) acetate + RuPhos | NaOt-Bu | Toluene | 80-110 | 6-24 | High | [2] |
Expert Insights: The generation of the active Pd(0) species and the subsequent catalytic cycle in Buchwald-Hartwig aminations are sensitive to the choice of ligand and base.[6] For electron-deficient heteroaryl bromides, ligands from the Buchwald family, such as XPhos and RuPhos, are often superior due to their steric bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine and the intermediate palladium-amine complex.[6]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry. The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Typical Temp. (°C) | Reaction Time (h) | Reported Yield on Analogous Substrates | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, DIPA | THF, DMF | 25-60 | 2-12 | Good to Excellent | [8][9] |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene, DMF | 50-80 | 4-18 | High | [9] |
| Pd(OAc)₂ + PPh₃ | CuI | K₂CO₃, Et₃N | Acetonitrile, DMF | 60-100 | 6-24 | Good to High | [8] |
| [Pd(IPr)Cl₂]₂ | None (Copper-free) | TBAF, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 12-24 | Good to High | [10] |
Expert Insights: While the traditional Pd/Cu system is effective for a wide range of substrates, copper-free Sonogashira couplings have gained popularity to avoid the formation of diacetylene byproducts resulting from Glaser coupling. In such cases, a strong organic base like triethylamine (Et₃N) or diisopropylamine (DIPA) is crucial. For more challenging substrates, catalyst systems with N-heterocyclic carbene (NHC) ligands can offer enhanced stability and activity.[10]
Experimental Protocols
The following protocols are representative procedures for the cross-coupling reactions of this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an arylboronic acid with this compound using a Pd(OAc)₂/SPhos catalyst system.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.2 M).
-
Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine using a Pd₂(dba)₃/XPhos catalyst system.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous toluene to the flask, followed by the amine.
-
Finally, add this compound to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Sonogashira Coupling
This protocol outlines the copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous THF or DMF
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) to the flask.
-
Add triethylamine and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Processes
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a general experimental workflow.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel and complex molecules. The selection of the optimal catalyst system is crucial and depends on the specific transformation being performed. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide superior results. For Sonogashira couplings, both traditional Pd/Cu systems and modern copper-free protocols can be effective. The experimental protocols and mechanistic insights provided in this guide serve as a valuable starting point for researchers to design and execute efficient and high-yielding cross-coupling reactions with this important heterocyclic building block.
References
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“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. (2024). Organic Letters. [Link]
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Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. (2020). ACS Catalysis. [Link]
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Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. (2023). Organic Letters. [Link]
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Green synthesis of structural analogs of favipiravir. (2025). RSC Advances. [Link]
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Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. [Link]
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Comparison of catalytic efficiency of PYZ‐TA@Pd in Suzuki‐Miyaura... (n.d.). ResearchGate. [Link]
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Green synthesis of structural analogs of favipiravir. (n.d.). RSC Advances. [Link]
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Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. (n.d.). Angewandte Chemie International Edition. [Link]
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (n.d.). Acta Naturae. [Link]
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Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions. (2019). Chemical Communications. [Link]
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A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. (n.d.). New Journal of Chemistry. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (n.d.). RSC Advances. [Link]
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Transition metal-catalyzed functionalization of pyrazines. (2013). ResearchGate. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Catalysts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2006). Journal of Organic Chemistry. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Catalysts. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS No. 259794-06-4). As a brominated heterocyclic compound used in pharmaceutical research and development, its disposal requires meticulous attention to safety and regulatory compliance to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility.
Core Principles: Hazard Identification and Risk Mitigation
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not always be readily available, its chemical structure informs a conservative and cautious approach to its handling and disposal.[1][2]
1.1. Chemical Identity and Properties
A clear understanding of the compound's properties is the first step in a robust safety protocol.
| Property | Value | Source |
| CAS Number | 259794-06-4 | [3] |
| Molecular Formula | C7H7BrN2O3 | [3] |
| Molecular Weight | 247.05 g/mol | [3] |
| Classification | Halogenated Organic Compound (Pyrazine Derivative) | [3][4][5] |
1.2. Hazard Analysis
Given its structure as a brominated pyrazine, this compound must be treated as a hazardous substance. Analogous compounds, such as other pyrazine derivatives and halogenated organics, are known to cause skin and eye irritation, and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][6][7]
The core principle for disposal is dictated by the bromine atom in its structure. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[8][9] Therefore, it is critical that this compound and any materials contaminated with it are never disposed of via standard trash or sanitary sewer systems.[10][11][12]
Safety First: Personal Protective Equipment (PPE) and Engineering Controls
Appropriate barriers between the researcher and the chemical are non-negotiable. All handling and preparation for disposal must occur within a designated and controlled environment.
| Equipment | Specification | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To prevent inhalation of vapors or fine powders and contain any potential spills.[1] |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against dermal contact. Always inspect gloves for integrity before use.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions or contact with solid particles.[1][7] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[1] |
The Disposal Workflow: Segregation, Collection, and Labeling
The cornerstone of proper chemical waste management is rigorous segregation.[13] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[11] this compound waste must be collected as Halogenated Organic Waste .[5][8][14]
Step-by-Step Collection Protocol:
-
Select the Correct Container :
-
For Solid Waste (e.g., residual powder, contaminated weighing paper, pipette tips): Use a designated, leak-proof container, such as a high-density polyethylene (HDPE) pail or a glass bottle with a secure screw cap.[1][15]
-
For Liquid Waste (e.g., experimental solutions, first-rinse from glassware): Use a compatible, shatter-resistant container (e.g., poly-coated glass or HDPE carboy) designated for "Halogenated Organic Liquid Waste".[8]
-
-
Label the Container Immediately : Before the first drop of waste is added, the container must be properly labeled.[8][12] The label must include:
-
Collect the Waste :
-
Carefully transfer waste into the designated container, minimizing the potential for spills or splashes.
-
Keep the waste container securely closed at all times, except when actively adding waste.[8][10][12] This is a critical step to prevent the release of volatile compounds and to ensure laboratory safety and regulatory compliance.
-
-
Store the Waste Container :
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[15][16]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Ensure secondary containment, such as a plastic tray, is used for all liquid waste containers to contain potential leaks.[10][16]
-
Never store incompatible waste types (e.g., acids, bases) in the same secondary containment.[16]
-
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Essential Protective Measures for Handling Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
A Comprehensive Guide to Personal Protective Equipment, Operational Protocols, and Emergency Procedures
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, in-depth safety and logistical information for working with Methyl 6-bromo-3-methoxypyrazine-2-carboxylate. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your critical work.
Understanding the Hazard Profile
This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the constituent functional groups provide a strong basis for a rigorous safety assessment. Brominated organic compounds can present various health hazards, including skin, eye, and respiratory irritation.[1][2][3][4][5][6] Some brominated compounds are also known to have other long-term health effects.[4][5][7] Therefore, a conservative approach to handling, emphasizing the minimization of all potential routes of exposure, is essential.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles or a full-face shield.[3][8][9] | Protects against accidental splashes and potential vapors that could cause serious eye irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant, impermeable gloves such as nitrile or neoprene.[9][10][11][12][13] | Prevents direct skin contact. Given the presence of a bromine atom, skin absorption is a potential route of exposure that must be mitigated. Always inspect gloves for tears or degradation before use.[10][12] |
| Body Protection | A chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes, protecting underlying clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[8][14][15][16][17][18][19] | Mitigates the risk of inhaling vapors or fine particles, which may cause respiratory tract irritation.[1][3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Pre-Handling Checklist:
-
Fume Hood Verification: All handling of this compound, including weighing and transfers, must be conducted within a certified and properly functioning chemical fume hood.[20][21][22][23][24]
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation of the chemical.[21][22][23][24]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][15]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds. This should include an absorbent material like vermiculite or sand.
Handling and Use:
-
Work Zone: Conduct all work at least six inches inside the fume hood to ensure proper airflow and containment.[21][22][23][24]
-
Avoid Clutter: Keep the fume hood free of unnecessary equipment and containers to maintain proper airflow.[20][21][22][24]
-
Container Integrity: Keep the container of this compound tightly closed when not in use.[15][25]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][9]
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
Spill Response:
-
Evacuate: In the event of a significant spill, evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.
-
Contain: Use a non-combustible, inert absorbent material such as sand or vermiculite to contain the spill.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][8][15][25]* Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists. [2][3][8]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2][8][15]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8][25][26]
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials from spill clean-up, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [1][8]
Visualizing the Workflow
To further clarify the essential steps for safe handling, the following diagram illustrates the procedural flow.
Caption: Procedural workflow for handling this compound.
References
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Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Retrieved from [Link]
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Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries. Retrieved from [Link]
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Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13). Terra Universal. Retrieved from [Link]
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Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
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Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
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Health consequences of exposure to brominated flame retardants: a systematic review. (2014). Chemosphere, 102, 1-13. Retrieved from [Link]
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Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021). Environmental Pollution, 285, 117475. Retrieved from [Link]
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On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). (2024). Hygiene and Sanitation, 103(7), 748-753. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
